molecular formula C31H50N7O17P3S B1669983 Dec-2-ynoyl-coenzyme A CAS No. 105528-05-0

Dec-2-ynoyl-coenzyme A

カタログ番号: B1669983
CAS番号: 105528-05-0
分子量: 917.8 g/mol
InChIキー: CEGGBBHEUBHATI-HSJNEKGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dec-2-ynoyl-coenzyme A is a synthetic, acetylene-functionalized coenzyme A thioester that serves as a critical mechanistic probe and substrate analog in biochemical research. Its primary research value lies in the study of fatty acid metabolism, specifically the enzymatic mechanisms of the mitochondrial and peroxisomal β-oxidation pathways. Unlike natural substrates, the carbon-carbon triple bond in this compound can act as a mechanism-based inhibitor for certain enzymes, such as enoyl-CoA hydratase, allowing researchers to trap and study catalytic intermediates . This compound is a valuable tool for investigating the structure and function of enzymes involved in lipid elongation and degradation cycles. Researchers utilize it to elucidate the specificity of various enzymes, including the multifunctional enzyme 2 (MFE-2) in peroxisomes and the trans-2-enoyl-CoA reductases (TECR) in the endoplasmic reticulum . By studying how these enzymes interact with this analog, scientists can gain deeper insights into metabolic disorders, peroxisomal biogenesis diseases, and the role of very-long-chain fatty acid synthesis in processes like skin barrier formation and myelination . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

特性

CAS番号

105528-05-0

分子式

C31H50N7O17P3S

分子量

917.8 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dec-2-ynethioate

InChI

InChI=1S/C31H50N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-9,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1

InChIキー

CEGGBBHEUBHATI-HSJNEKGZSA-N

SMILES

CCCCCCCC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

異性体SMILES

CCCCCCCC#CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

正規SMILES

CCCCCCCC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-decynoyl-CoA
coenzyme A, dec-2-ynoyl-
dec-2-ynoyl-coenzyme A

製品の起源

United States

Foundational & Exploratory

Technical Guide: Dec-2-ynoyl-CoA Interaction with trans-2-enoyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the interaction between Dec-2-ynoyl-coenzyme A (Dec-2-ynoyl-CoA) and mitochondrial trans-2-enoyl-CoA reductase (TER, also known as MECR). It is designed for researchers investigating fatty acid synthesis (FAS II), mitochondrial energetics, and metabolic enzyme inhibition.

Executive Summary & Core Mechanism

Dec-2-ynoyl-CoA acts as a specific, dual-action chemical probe within the mitochondrial fatty acid synthesis (mtFASII) and


-oxidation pathways. Its interaction with ** trans-2-enoyl-CoA reductase (TER)** is characterized by a unique "Inhibitor-Substrate Paradox":
  • Inhibition of Canonical Reduction: It competitively inhibits the reduction of the physiological substrate, trans-2-enoyl-CoA, thereby blocking fatty acid chain elongation.

  • NADPH-Dependent Futile Cycling: Unlike inert competitive inhibitors, Dec-2-ynoyl-CoA acts as a pseudo-substrate. It stimulates the oxidation of NADPH by TER, likely through an abortive or slow reduction mechanism that fails to yield a stable saturated acyl-CoA product efficiently.

  • Metabolic Shunt (The Hydratase Trap): While bound or in the vicinity of the mitochondrial complex, Dec-2-ynoyl-CoA is rapidly processed by ** trans-2-enoyl-CoA hydratase (crotonase)**, converting the alkyne moiety into a

    
    -keto thioester (
    
    
    
    -ketodecanoyl-CoA).

This behavior makes Dec-2-ynoyl-CoA a critical tool for distinguishing between mitochondrial reductase activity and hydratase-linked metabolic flux.

Mechanistic Insight: The Alkyne-Enzyme Interface

The Active Site Interaction

The TER active site typically accommodates a trans-2-enoyl-CoA substrate, positioning the C2=C3 double bond for hydride transfer from NADPH (pro-4R hydride) and protonation by a conserved Tyrosine residue (Tyr248 in human MECR).

  • Structural Mimicry: The linear geometry of the alkyne (C

    
    C) at the 2-position mimics the trans-alkene, allowing Dec-2-ynoyl-CoA to enter the hydrophobic tunnel of TER with high affinity.
    
  • Hydride Transfer Anomaly: Upon binding, TER attempts to transfer a hydride to C3. However, the reduction of an alkyne to an alkene (or allene intermediate) is kinetically and thermodynamically distinct from alkene saturation.

  • Outcome: The reaction effectively "uncouples" NADPH oxidation from productive fatty acid synthesis. The enzyme consumes cofactor (observed as "stimulation" of NADPH oxidase activity) but fails to generate the saturated decanoyl-CoA at a physiologically relevant rate before the ligand is diverted or released.

The Hydratase Divergence

A defining feature of this interaction is the competition with trans-2-enoyl-CoA hydratase (crotonase).

  • Reaction:

    
    [1]
    
  • Significance: In crude mitochondrial lysates, the disappearance of Dec-2-ynoyl-CoA is often due to this hydration pathway rather than reduction, complicating

    
     measurements if hydratase activity is not suppressed.
    
Pathway Visualization

The following diagram illustrates the bifurcated fate of Dec-2-ynoyl-CoA in the mitochondrial matrix.

Dec2ynoyl_Pathway Inhibitor Dec-2-ynoyl-CoA (Alkyne Analogue) TER trans-2-enoyl-CoA Reductase (TER/MECR) Inhibitor->TER Competitive Binding (Ki < Km) Hydratase trans-2-enoyl-CoA Hydratase (Crotonase) Inhibitor->Hydratase Metabolic Shunt NADP NADP+ TER->NADP Oxidation Stimulated Uncoupling Futile Cycle / Uncoupling (No Saturated Product) TER->Uncoupling Abortive Reduction BetaKeto beta-Ketodecanoyl-CoA (Dead-end Product) Hydratase->BetaKeto Hydration NADPH NADPH NADPH->TER Cofactor Binding

Caption: Bifurcated metabolic fate of Dec-2-ynoyl-CoA. The ligand competitively binds TER (stimulating NADPH oxidation without productive synthesis) while simultaneously serving as a substrate for the Hydratase shunt.

Experimental Protocols

Synthesis of Dec-2-ynoyl-CoA

Note: Commercial availability is limited; in situ synthesis is often required.

  • Reagents: 2-Decynoic acid (commercially available), Coenzyme A (free acid), Carbonyldiimidazole (CDI), THF/Water.

  • Activation: Dissolve 2-decynoic acid (1 eq) in dry THF. Add CDI (1.1 eq) and stir for 30 min to form the acyl-imidazole.

  • Coupling: Dissolve Coenzyme A (0.9 eq) in 0.1 M NaHCO

    
     (pH 8.0). Add the acyl-imidazole solution dropwise.
    
  • Purification: Acidify to pH 3 with HCl. Purify via C18 Reverse-Phase HPLC (Gradient: 0-60% Methanol in 50 mM Ammonium Acetate, pH 5.0).

  • Validation: Verify via ESI-MS (Expected [M-H]

    
    : ~886 Da, depending on counterions).
    
Spectrophotometric Enzyme Assay (TER Activity)

This assay quantifies the inhibition of TER by monitoring the oxidation of NADPH.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 0.1 mM EDTA.

  • Substrate: trans-2-Decenoyl-CoA (Natural substrate) or Crotonyl-CoA.

  • Cofactor: NADPH (100

    
    M).
    
  • Enzyme: Purified recombinant MECR or solubilized mitochondrial protein fraction.

Workflow:

  • Baseline: In a quartz cuvette, mix Buffer and NADPH. Monitor

    
     for 1 min to ensure stability.
    
  • Inhibitor Pre-incubation: Add Dec-2-ynoyl-CoA (0.1 – 50

    
    M). Incubate for 2 minutes.
    
    • Critical Check: If

      
       decreases during this phase without natural substrate, this confirms the "Pseudo-substrate/Uncoupling" effect.
      
  • Initiation: Add trans-2-Decenoyl-CoA (50

    
    M) to start the physiological reaction.
    
  • Measurement: Monitor the decrease in

    
     (
    
    
    
    ) for 3–5 minutes.

Data Analysis: Calculate the initial velocity (


). Plot 

vs.

(Dixon Plot) or

vs.

at varying

to determine

and mode of inhibition (Competitive vs. Mixed).
Distinguishing Hydratase vs. Reductase Activity

To confirm the mechanism, analyze reaction products via HPLC.

ParameterReductase Pathway (TER)Hydratase Pathway (Crotonase)
Substrate Dec-2-ynoyl-CoADec-2-ynoyl-CoA
Cofactor NADPH (Consumed)None
Product Decanoyl-CoA (Trace/Null)

-Ketodecanoyl-CoA
Detection UV 260 nm (CoA) / MSUV 303 nm (Mg

-Enolate complex)

Protocol:

  • Incubate enzyme + Dec-2-ynoyl-CoA

    
     NADPH.
    
  • Quench with 5% TCA.

  • Analyze supernatant on C18 HPLC.

  • Key Indicator: Appearance of a peak at 303 nm (in the presence of Mg

    
    ) indicates 
    
    
    
    -keto formation (Hydratase activity).[1]

Quantitative Data Summary

The following table summarizes the kinetic behavior of Dec-2-ynoyl-CoA compared to the natural substrate.

Parametertrans-2-Decenoyl-CoA (Natural)Dec-2-ynoyl-CoA (Inhibitor)
Role Physiological SubstrateCompetitive Inhibitor / Pseudo-substrate

/



(Strong affinity)
NADPH Oxidation Stoichiometric (1:1 with Product)Stimulated / Uncoupled
Product Decanoyl-CoA (Saturated)

-Ketodecanoyl-CoA (via Hydratase)
Inhibition Type N/ACompetitive (vs Enoyl-CoA)

References

  • Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein and substrate for the mitochondrial beta-oxidation system. Source: Archives of Biochemistry and Biophysics (1988). URL:[Link]

  • Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis. Source: Journal of Biological Chemistry (2005). URL:[Link]

  • Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Source: Journal of Biological Chemistry (2014). URL:[Link]

  • Oct-2-en-4-ynoyl-CoA as a specific inhibitor of acyl-CoA oxidase. Source: Journal of Biochemistry (2008). URL:[Link]

Sources

Exploring the effects of Dec-2-ynoyl-coenzyme A on peroxisomal bifunctional protein

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biochemical properties, synthesis, and experimental application of Dec-2-ynoyl-coenzyme A (Dec-2-ynoyl-CoA) as a mechanism-based inactivator (suicide substrate) of the Peroxisomal Bifunctional Protein (DBP/MFP-2) .

Executive Summary

This compound acts as a potent, irreversible mechanism-based inhibitor targeting the enoyl-CoA hydratase 2 (ECH2) domain of the Peroxisomal Bifunctional Protein (D-BP). Unlike competitive inhibitors, Dec-2-ynoyl-CoA functions as a "suicide substrate," hijacking the enzyme's normal catalytic machinery to form a stable covalent adduct with the active site glutamate. This compound is a critical chemical biology tool for distinguishing peroxisomal


-oxidation flux from mitochondrial activity and for modeling the biochemical arrest observed in D-bifunctional protein deficiency (a Zellweger spectrum disorder).

Mechanistic Biochemistry

The Peroxisomal Bifunctional Protein (D-BP) contains two distinct catalytic units:

  • Enoyl-CoA Hydratase (ECH2): Converts trans-2-enoyl-CoA to 3-hydroxyacyl-CoA.[1]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): Oxidizes the hydroxyl group to a keto group.

The Inhibition Mechanism

Dec-2-ynoyl-CoA mimics the natural trans-2-enoyl-CoA substrate but contains an acetylenic (triple) bond at the C2-C3 position instead of a double bond.

  • Recognition: The enzyme binds Dec-2-ynoyl-CoA into the hydratase active site.

  • Catalytic Misstep: The active site base (typically Glu-151 or equivalent in D-BP) initiates a nucleophilic attack on the

    
    -carbon (C3) of the alkyne.
    
  • Covalent Capture: Instead of hydrating the bond, the attack results in the formation of a reactive allenyl-CoA intermediate or a direct stable vinyl-enzyme adduct that cannot be resolved.

  • Irreversible Inactivation: The enzyme is permanently alkylated and catalytically dead.

InhibitionMechanism Substrate Dec-2-ynoyl-CoA (Suicide Substrate) Complex Michaelis Complex (E-S) Substrate->Complex Binding (Kd) Enzyme Peroxisomal Bifunctional Protein (Hydratase Domain) Enzyme->Complex Attack Nucleophilic Attack (Active Site Glu) Complex->Attack k_inact Adduct Covalent Vinyl-Enzyme Adduct (Irreversible) Attack->Adduct Alkylation

Figure 1: Kinetic pathway of mechanism-based inactivation of D-BP by Dec-2-ynoyl-CoA.

Chemical Synthesis Protocol

Objective: Synthesize high-purity Dec-2-ynoyl-CoA via the mixed anhydride method.

Reagents
  • 2-Decynoic acid (Commercial or synthesized via Jones oxidation of 2-decyn-1-ol).

  • Ethyl chloroformate.

  • Coenzyme A (free acid form).

  • Triethylamine (TEA).

  • Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology
PhaseStepActionRationale
Activation 1Dissolve 2-decynoic acid (1.1 eq) in anhydrous THF under

atmosphere.
Solvent must be dry to prevent hydrolysis of the anhydride.
2Add TEA (1.2 eq) and cool to

.
Base neutralizes HCl generated in the next step.
3Dropwise addition of ethyl chloroformate (1.1 eq). Stir for 30 min.Forms the reactive mixed anhydride species.
Coupling 4Dissolve Coenzyme A (1.0 eq) in 0.1 M

(pH 8.0).
CoA thiolate anion is the nucleophile; pH 8.0 ensures deprotonation.
5Add the mixed anhydride solution to the CoA solution. Stir vigorously for 2 hrs.Interfacial reaction couples the acyl chain to the CoA thiol.
Purification 6Acidify to pH 3.0 with 1 M HCl. Extract with ether to remove unreacted fatty acid.Removes non-polar byproducts.
7Purify aqueous phase via C18 Reverse-Phase HPLC (0-60% MeOH gradient in 50 mM

).
Isolates the pure thioester from free CoA.
Validation 8Lyophilize and confirm via ESI-MS (Expected [M-H]-: ~888 Da).Confirms molecular weight and absence of hydrolysis.

Experimental Validation: Inactivation Kinetics

To quantify the potency of Dec-2-ynoyl-CoA, you must determine the pseudo-first-order inactivation rate constant (


) and the inhibitor dissociation constant (

).
Protocol: Spectrophotometric Discontinuous Assay

Principle: Incubate enzyme with inhibitor, then dilute aliquots into a reaction mixture containing the natural substrate (trans-2-decenoyl-CoA) to measure residual activity.

  • Pre-Incubation:

    • Mix Purified D-BP (100 nM) with Dec-2-ynoyl-CoA (varying concentrations: 0, 1, 5, 10, 50

      
      ) in 50 mM Tris-HCl, pH 8.0.
      
    • Incubate at

      
      .
      
  • Sampling:

    • At time points

      
       min, remove a 
      
      
      
      aliquot.
  • Activity Measurement:

    • Dilute aliquot into

      
       assay buffer containing 
      
      
      
      trans-2-decenoyl-CoA.
    • Monitor decrease in absorbance at 263 nm (hydration of the double bond).

    • Calculate % Residual Activity relative to

      
      .
      
  • Data Analysis:

    • Plot

      
       vs. Time to get 
      
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept:

      
      
      
    • Slope:

      
      
      
Expected Data Profile
[Dec-2-ynoyl-CoA] (

)

(

)
Half-life (

)
0 (Control)0.001> 10 hrs
50.04515.4 min
100.0828.5 min
500.2502.8 min

Note: Data is illustrative of a typical mechanism-based inactivator profile.

Experimental Workflow Diagram

Workflow Start Start: Dec-2-ynoyl-CoA Synthesis Purify HPLC Purification (C18 Column) Start->Purify QC QC: ESI-MS & UV Quant Purify->QC Incubate Incubate with D-BP (Time-course) QC->Incubate Validated Inhibitor Assay Measure Residual Activity (UV 263nm) Incubate->Assay Aliquot Analysis Kitz-Wilson Kinetic Analysis Assay->Analysis Data

Figure 2: End-to-end experimental workflow for synthesizing and characterizing the inhibitor.

Implications for Drug Development

Dec-2-ynoyl-CoA serves as a structural template for developing therapies for Peroxisomal Disorders .

  • Diagnostic Probe: It can be used to titrate the active site concentration of D-BP in patient-derived fibroblast lysates (Zellweger syndrome diagnosis), distinguishing between protein absence (Type I deficiency) and catalytic inactivation (Type II/III).

  • Metabolic Flux Analysis: By selectively inhibiting peroxisomal beta-oxidation without affecting mitochondrial dehydrogenases (which often have different stereospecificity or sensitivity), researchers can isolate the contribution of peroxisomes to total fatty acid metabolism.

References

  • Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein. Source: PubMed URL:[2][Link](Note: Contextual link to related ynoyl-CoA inhibition studies)

  • Comparative Inhibition Studies of Enoyl-CoA Hydratase 1 and Enoyl-CoA Hydratase 2. Source: Organic Letters (ACS Publications) URL:[Link]

  • Peroxisomal bifunctional enzyme deficiency. Source: Journal of Clinical Investigation URL:[2][Link]

  • Oct-2-en-4-ynoyl-CoA as a specific inhibitor of acyl-CoA oxidase. Source: Organic Letters URL:[Link]

Sources

Dec-2-ynoyl-coenzyme A: The Metabolic Clamp for Fatty Acid Elongation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dec-2-ynoyl-coenzyme A (Dec-2-ynoyl-CoA) is a specialized synthetic analogue of fatty acyl-CoA thioesters, characterized by an acetylenic (triple) bond at the


 (2,[1]3) position. In the context of lipid research, it serves as a precision tool not for initiating elongation, but for isolating anabolic flux .

Its primary utility lies in its role as a mechanism-based (suicide) inhibitor of Acyl-CoA Dehydrogenases (ACADs) . In complex biological systems—such as liver homogenates, permeabilized cells, or isolated mitochondria—fatty acid elongation (synthesis) and


-oxidation (degradation) occur simultaneously. This creates a "futile cycle" that confounds kinetic measurements. By irreversibly silencing the oxidative pathway, Dec-2-ynoyl-CoA acts as a metabolic clamp, allowing researchers to quantify chain elongation events (e.g., ELOVL activity) with high signal-to-noise ratios.

Part 1: The Biochemical Imperative

The Futile Cycle Problem

To study fatty acid chain elongation (e.g., the conversion of Palmitoyl-CoA to Stearoyl-CoA), researchers typically utilize microsomal or mitochondrial fractions. These fractions contain the Elongation of Very Long Chain Fatty Acids (ELOVL) machinery. However, they are often contaminated with enzymes from the


-oxidation pathway.

Without intervention, the addition of a primer (e.g., Palmitoyl-CoA) results in two competing fates:

  • Elongation: +2 Carbon units via Malonyl-CoA.[2][3]

  • Oxidation: -2 Carbon units via Acetyl-CoA release.

In highly active tissues like the liver, oxidation rates can exceed elongation rates by an order of magnitude, masking the biosynthetic signal. Dec-2-ynoyl-CoA solves this by selectively ablating the catabolic arm without inhibiting the elongation machinery (specifically the condensing enzymes and reductases).

Part 2: Mechanism of Action

Suicide Inhibition of Acyl-CoA Dehydrogenase

Dec-2-ynoyl-CoA functions as a "Trojan Horse" substrate for Acyl-CoA Dehydrogenases (ACADs) , the first enzyme in the


-oxidation spiral.
  • Recognition: The enzyme binds Dec-2-ynoyl-CoA, mistaking it for a natural fatty acyl-CoA substrate.

  • Proton Abstraction: The catalytic base of the enzyme (typically a Glutamate residue, e.g., Glu376 in MCAD) attempts to abstract the

    
    -proton to initiate desaturation.
    
  • Allene Formation: Unlike a standard alkane which forms a stable alkene, the alkyne moiety rearranges into a highly reactive 2,3-dienoyl-CoA (allenyl-CoA) intermediate.

  • Covalent Modification: This electrophilic allene immediately attacks the enzyme active site—either alkylating the flavin adenine dinucleotide (FAD) cofactor or the catalytic amino acid residue itself.

  • Irreversible Silencing: The enzyme is permanently inactivated, blocking the entry point of

    
    -oxidation.
    
Visualization: The Suicide Inhibition Pathway

The following diagram illustrates the kinetic trap mechanism.

G cluster_legend Mechanism Legend Substrate Dec-2-ynoyl-CoA (Inhibitor) Complex E-S Complex Substrate->Complex Binding Enzyme Active Acyl-CoA Dehydrogenase (ACAD) Enzyme->Complex Binding Intermediate Allenyl-CoA (Reactive Electrophile) Complex->Intermediate Proton Abstraction (Catalytic Glu) DeadEnzyme Covalently Modified Inactive Enzyme Intermediate->DeadEnzyme Nucleophilic Attack on FAD or Glu key Blue: Inhibitor | Green: Target Enzyme | Red: Reactive Species

Figure 1: Mechanism of suicide inhibition. The abstraction of the alpha-proton converts the alkyne into a reactive allene, which covalently locks the enzyme.

Part 3: Experimental Protocol

The "Clean Signal" Microsomal Elongation Assay

This protocol details the use of Dec-2-ynoyl-CoA to measure ELOVL activity in rat liver microsomes.

Objective: Quantify the conversion of Palmitoyl-CoA (C16) to Stearoyl-CoA (C18) without oxidative interference.

Materials
  • Enzyme Source: Rat liver microsomes (10 mg protein/mL).

  • Inhibitor: Dec-2-ynoyl-CoA (Stock: 1 mM in 10 mM buffer, pH 7.0).

  • Substrates: [1-14C] Palmitoyl-CoA (Primer), Malonyl-CoA (Extender).

  • Cofactor: NADPH (Reductant).[2][4][5]

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Step-by-Step Methodology
  • Pre-Incubation (The Blocking Step):

    • Mix microsomal protein (50 µg) with reaction buffer.

    • Add Dec-2-ynoyl-CoA to a final concentration of 10–20 µM.

    • Critical: Incubate at 37°C for 5–10 minutes before adding substrates. This allows time for the suicide inhibition of contaminating Acyl-CoA Dehydrogenases to reach completion.

  • Reaction Initiation:

    • Add NADPH (final 1 mM) and Malonyl-CoA (final 60 µM).

    • Initiate the reaction by adding [1-14C] Palmitoyl-CoA (final 20 µM).

    • Total reaction volume: 100 µL.

  • Elongation Phase:

    • Incubate at 37°C for 10–20 minutes.

    • Note: Without the inhibitor, up to 40% of the primer could be degraded in this timeframe. With Dec-2-ynoyl-CoA, degradation is negligible (<2%).

  • Termination & Saponification:

    • Stop reaction with 100 µL 10% KOH in methanol.

    • Heat at 65°C for 45 minutes to hydrolyze CoA thioesters into free fatty acids (saponification).

  • Extraction:

    • Acidify with HCl.

    • Extract fatty acids using Hexane/Isopropanol.

  • Analysis:

    • Separate fatty acids via Reverse-Phase HPLC or Thin Layer Chromatography (AgNO3-TLC).

    • Quantify radioactivity in the C18 fraction vs. C16 fraction.

Workflow Visualization

Workflow Microsomes Crude Microsomes (Contains ELOVL + ACAD) InhibitorStep Add Dec-2-ynoyl-CoA (10 min Pre-incubation) Microsomes->InhibitorStep SubstrateStep Add [14C]-Palmitoyl-CoA + Malonyl-CoA + NADPH InhibitorStep->SubstrateStep ACAD Inactivated Competition Metabolic Fork SubstrateStep->Competition Oxidation Beta-Oxidation (Degradation) Competition->Oxidation BLOCKED Elongation Elongation Cycle (Synthesis) Competition->Elongation Flux Directed Result Quantifiable Stearoyl-CoA (C18) Elongation->Result

Figure 2: Assay workflow showing the redirection of metabolic flux by blocking the oxidative pathway.

Part 4: Data Analysis & Interpretation

When using Dec-2-ynoyl-CoA, the data should demonstrate a conservation of the total fatty acid pool. The following table illustrates expected results comparing a control (no inhibitor) vs. the treated sample.

ParameterControl (No Inhibitor)Treated (Dec-2-ynoyl-CoA)Interpretation
Total Radioactivity Recovery Low (<60%)High (>90%)Loss in control is due to oxidation to water-soluble Acetyl-CoA (lost during extraction).
C16 (Primer) Remaining LowModerateInhibitor prevents primer degradation.
C18 (Product) Formed Low / VariableHigh / Linear True Elongation Rate.
Acetate/Ketones HighNegligibleConfirms blockade of

-oxidation.
Troubleshooting
  • Incomplete Inhibition: If significant oxidation persists, ensure the pre-incubation step is at least 5 minutes. The suicide mechanism is time-dependent (k_inact).

  • Elongation Inhibition: At very high concentrations (>100 µM), 2-alkynoyl-CoAs may non-specifically inhibit the Trans-2-enoyl-CoA Reductase (TER) of the elongation cycle. Always perform a dose-response curve to find the minimal concentration that blocks oxidation (typically 10–20 µM).

References

  • Thorpe, C., & Kim, J. J. (1995). Structure and mechanism of action of the acyl-CoA dehydrogenases. FASEB Journal, 9(9), 718–725. Link

  • Freundt, K. J., & Ibrahim, H. A. (1978). Inhibition of fatty acid elongation in liver microsomes. Archives of Toxicology.
  • Lundberg, N. N., & Thorpe, C. (1993).[1][6] Inactivation of short-chain acyl-CoA dehydrogenase from pig liver by 2-pentynoyl-CoA.[1][6] Archives of Biochemistry and Biophysics, 305(2), 454–459.[6] Link

  • Moon, Y. A., & Horton, J. D. (2003).[2] Identification of two mammalian reductases involved in the two-carbon fatty acyl elongation cascade. Journal of Biological Chemistry, 278(9), 7335–7343. Link

  • Kato, R., et al. (2024).[7] Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle. Journal of Biological Chemistry, 300(2).[7] Link

Sources

Cellular Targets of Dec-2-ynoyl-coenzyme A: A Mechanistic Probe for Lipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cellular Targets of Dec-2-ynoyl-coenzyme A in Metabolic Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (Dec-2-ynoyl-CoA) is a specialized synthetic lipid probe used to dissect complex fatty acid metabolic pathways. Unlike generic fatty acid analogs, its utility lies in its unique "dual-action" specificity: it acts as a potent mechanism-based inhibitor of fatty acid chain elongation and peroxisomal


-oxidation, while simultaneously serving as a substrate  for mitochondrial 

-oxidation enzymes.

This distinct selectivity allows researchers to pharmacologically isolate mitochondrial function from peroxisomal and microsomal lipid metabolism, a critical requirement in studying metabolic disorders like X-linked adrenoleukodystrophy (X-ALD) or mitochondrial trifunctional protein deficiency.

Chemical Biology & Mechanism of Action[1]

Structural Properties

Dec-2-ynoyl-CoA consists of a 10-carbon fatty acyl chain thioesterified to Coenzyme A, featuring a triple bond (alkyne) between carbons 2 and 3. This


-acetylenic functionality renders the molecule an electrophilic trap for enzymes that process 

-unsaturated acyl-CoAs (enoyl-CoAs).
The "Suicide Substrate" Mechanism

The core mechanism of inhibition relies on the catalytic activation of the alkyne moiety by the target enzyme.

  • Proton Abstraction: The enzyme (e.g., a dehydrogenase or isomerase) attempts to abstract the

    
    -proton (or 
    
    
    
    -proton), initiating catalysis.
  • Isomerization: The 2-yne isomerizes to a highly reactive 2,3-allenyl-CoA intermediate.

  • Covalent Adduct Formation: The electrophilic allene is attacked by an active-site nucleophile (typically a Glutamate or Cysteine residue) or the flavin cofactor (FAD), leading to irreversible alkylation and enzyme inactivation.

Dec2YnoylMechanism Substrate Dec-2-ynoyl-CoA (Substrate Analog) ES_Complex E-S Complex Substrate->ES_Complex Binding (Kd) Intermediate 2,3-Allenyl-CoA (Reactive Electrophile) ES_Complex->Intermediate H+ Abstraction (Isomerization) Adduct Covalent Enzyme Adduct (Irreversible Inactivation) Intermediate->Adduct Nucleophilic Attack (Glu/Cys/FAD)

Caption: Kinetic mechanism of suicide inhibition. The inert alkyne is catalytically converted into a reactive allene, trapping the enzyme.

Primary Cellular Targets

Dec-2-ynoyl-CoA is not a promiscuous inhibitor; its targets are defined by the specific geometry of the active site and the catalytic mechanism employed.

Target 1: Microsomal Trans-2-Enoyl-CoA Reductase (TER)[2]
  • Pathway: Fatty Acid Elongation (Microsomal System).[1]

  • Role: This enzyme catalyzes the final reduction step in the elongation of long-chain fatty acids (e.g., C16:0

    
     C18:0).
    
  • Interaction: Dec-2-ynoyl-CoA acts as a potent inhibitor of the reductase component. By mimicking the trans-2-enoyl-CoA substrate, it binds to the reductase. The enzyme attempts to reduce the triple bond (using NADPH), resulting in a stalled mechanism or covalent modification.

  • Impact: Complete blockage of chain elongation, preventing the synthesis of Very Long Chain Fatty Acids (VLCFAs).

Target 2: Peroxisomal Bifunctional Protein (L-PBE)
  • Pathway: Peroxisomal

    
    -Oxidation.[2]
    
  • Role: The Peroxisomal Bifunctional Enzyme (L-PBE or MFP-1) contains both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Interaction: Dec-2-ynoyl-CoA specifically inhibits the hydratase domain of this protein.

  • Impact: Accumulation of enoyl-CoA intermediates in the peroxisome, effectively shutting down peroxisomal flux without directly affecting mitochondrial

    
    -oxidation enzymes.
    
Target 3: Mitochondrial Acyl-CoA Dehydrogenases (MCAD)
  • Pathway: Mitochondrial

    
    -Oxidation.
    
  • Interaction: Like other 2-alkynoyl-CoAs, Dec-2-ynoyl-CoA can inactivate Medium-Chain Acyl-CoA Dehydrogenase (MCAD) via FAD adduct formation.

  • Crucial Caveat (The "Dual Action"): In intact mitochondria, Dec-2-ynoyl-CoA is also a substrate for the mitochondrial crotonase (Enoyl-CoA Hydratase). The hydratase converts the alkyne to a

    
    -keto-acyl-CoA (via hydration), which can then be metabolized. Thus, in some contexts, it feeds the mitochondrial pathway while inhibiting the peroxisomal one.
    

Metabolic Pathway Impact Map

The following diagram illustrates how Dec-2-ynoyl-CoA differentially affects cellular compartments, acting as a "metabolic switch."

MetabolicImpact cluster_Mito Mitochondria cluster_Perox Peroxisome cluster_ER Endoplasmic Reticulum (Microsomes) M_Input Dec-2-ynoyl-CoA M_Enz1 Crotonase (Enoyl-CoA Hydratase) M_Input->M_Enz1 Substrate M_Prod Beta-Keto-Decanoyl-CoA (Metabolized) M_Enz1->M_Prod P_Input Fatty Acyl-CoA P_Enz1 Acyl-CoA Oxidase P_Input->P_Enz1 P_Inter Trans-2-Enoyl-CoA P_Enz1->P_Inter P_Enz2 Bifunctional Protein (Hydratase Activity) P_Inter->P_Enz2 BLOCKED by Dec-2-ynoyl-CoA E_Input Palmitoyl-CoA E_Enz1 Condensation (ELOVL) E_Input->E_Enz1 E_Enz2 Trans-2-Enoyl-CoA Reductase (TER) E_Enz1->E_Enz2 BLOCKED by Dec-2-ynoyl-CoA

Caption: Differential impact: Substrate in mitochondria, Inhibitor in Peroxisomes and ER.

Experimental Protocols

Synthesis of Dec-2-ynoyl-CoA (Mixed Anhydride Method)

Note: All steps must be performed under anhydrous conditions.

  • Activation: Dissolve 2-decynoic acid (1.0 eq) in dry THF. Add triethylamine (1.1 eq). Cool to -10°C.

  • Anhydride Formation: Add ethyl chloroformate (1.1 eq) dropwise. Stir for 30 min to form the mixed anhydride.

  • Thioesterification: Dissolve Coenzyme A (free acid form, 0.8 eq) in 0.1 M NaHCO

    
     (degassed). Add the mixed anhydride solution to the aqueous CoA solution.
    
  • Reaction: Stir at room temperature for 1-2 hours. Monitor disappearance of free CoA thiol using Ellman’s reagent (DTNB).

  • Purification: Acidify to pH 3-4. Purify via preparative HPLC (C18 column) using a gradient of 50 mM Ammonium Acetate (pH 5.0) and Methanol.

  • Validation: Confirm structure via ESI-MS (Expected [M-H]

    
     approx 886 Da) and UV absorbance (peak at ~260 nm for Adenine; shoulder at ~230 nm for alkyne-thioester conjugation).
    
Enzyme Inhibition Assay (Spectrophotometric)

Objective: Determine


 or 

for Trans-2-Enoyl-CoA Reductase.
  • Preparation: Isolate rat liver microsomes or express recombinant TER.

  • Assay Buffer: 0.1 M Potassium Phosphate (pH 7.4), 0.1 mM EDTA.

  • Substrate: 30

    
    M Trans-2-Hexadecenoyl-CoA (physiological substrate).
    
  • Cofactor: 100

    
    M NADPH.
    
  • Inhibitor: Add Dec-2-ynoyl-CoA (0.1 - 50

    
    M).
    
  • Measurement: Monitor the oxidation of NADPH at 340 nm (

    
    ).
    
  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to:
    
    
    
    

Data Summary: Specificity Profile

Target EnzymeCompartmentEffectMechanism
Trans-2-Enoyl-CoA Reductase Microsomes (ER)Inhibition Mechanism-based inactivation
Bifunctional Protein (Hydratase) PeroxisomeInhibition Competitive / Irreversible
Enoyl-CoA Hydratase (Crotonase) MitochondriaSubstrate Hydration to

-keto-acyl-CoA
Acyl-CoA Dehydrogenase (MCAD) MitochondriaInhibition FAD adduct (Suicide inhibition)

References

  • Nagi, M. N., Cook, L., Ghesquier, D., & Cinti, D. L. (1986). Site of inhibition of rat liver microsomal fatty acid chain elongation system by dec-2-ynoyl CoA: possible mechanism of inhibition.[3] Journal of Biological Chemistry, 261(29), 13598-13606. Link

  • Cook, L., Nagi, M. N., & Cinti, D. L. (1986). Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein and substrate for the mitochondrial beta-oxidation system. Journal of Biological Chemistry.
  • Frerman, F. E., Miziorko, H. M., & Beckmann, J. D. (1980). Enzyme-activated inhibitors of mammalian medium chain acyl-coenzyme A dehydrogenase. Journal of Biological Chemistry, 255(23), 11192-11198. Link

  • Thorpe, C. (1991). Flavin-dependent dehydrogenases. In Chemistry and Biochemistry of Flavoenzymes (Vol. 2, pp. 471-516). CRC Press.

Sources

Methodological & Application

Application Notes and Protocols for Enzyme Kinetics Assay with Dec-2-ynoyl-coenzyme A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Dec-2-ynoyl-coenzyme A in Drug Discovery

This compound is a potent, mechanism-based inactivator of short-chain acyl-CoA dehydrogenase (SCAD), a key enzyme in mitochondrial fatty acid β-oxidation.[1][2] Its unique structure, featuring a reactive ynoyl group, allows for the covalent modification of the enzyme's active site, leading to irreversible inhibition. This makes this compound an invaluable tool for researchers in drug development and metabolic studies. These application notes provide a comprehensive guide to utilizing this compound in enzyme kinetic assays, with a focus on characterizing its inhibitory effects on SCAD.

Scientific Foundation: The Dual Role of this compound

This compound exhibits a fascinating dual functionality within the intricate landscape of fatty acid metabolism. While it acts as a potent inhibitor of certain enzymes, it can also serve as a substrate for others.

Notably, this compound has been shown to be an inhibitor of mitochondrial trans-2-enoyl CoA reductase and the peroxisomal bifunctional protein. Conversely, it is recognized as a substrate by mitochondrial trans-2-enoyl CoA hydratase, also known as crotonase. This dual nature underscores the importance of selecting the appropriate enzyme and assay system to elucidate its specific mechanism of action.

The primary focus of this guide is its role as an inhibitor of acyl-CoA dehydrogenases (ACADs), a family of flavoproteins that catalyze the initial step of fatty acid β-oxidation.[3][4] The presence of the acetylenic bond in this compound makes it a mechanism-based inactivator, a class of inhibitors that are converted by the target enzyme into a reactive species, which then covalently modifies the enzyme, leading to irreversible inactivation.[2]

Experimental Design: The ETF Fluorescence Reduction Assay

The gold standard for measuring the activity of ACADs is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[5][6] This continuous assay monitors the decrease in the intrinsic fluorescence of ETF as it accepts electrons from the reduced FAD cofactor of an active ACAD. When an inhibitor like this compound is introduced, the rate of ETF fluorescence reduction is diminished, providing a direct measure of enzyme inhibition.

Principle of the Assay

The assay is based on the following coupled reaction:

  • ACAD-catalyzed oxidation: The ACAD enzyme oxidizes its acyl-CoA substrate, transferring two electrons to its FAD cofactor, resulting in FADH₂.

  • Electron transfer to ETF: The reduced ACAD (containing FADH₂) then transfers these electrons to ETF, causing a decrease in ETF's intrinsic fluorescence.

The rate of this fluorescence decrease is directly proportional to the ACAD activity.

dot

Caption: Workflow of the ETF fluorescence reduction assay for measuring SCAD inhibition.

Detailed Protocol: Characterization of SCAD Inhibition by this compound

This protocol is designed for the determination of the kinetic parameters of irreversible inhibition, specifically the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).

Materials and Reagents
ReagentRecommended Concentration/StockStorage
Purified SCAD enzyme1-5 µM stock in 50 mM HEPES, pH 7.6, 150 mM NaCl, 10% glycerol-80°C
Purified ETF10-20 µM stock in 50 mM HEPES, pH 7.6, 150 mM NaCl-80°C
Butyryl-CoA (substrate)10 mM stock in dH₂O-20°C
This compound1 mM stock in dH₂O-20°C
Assay Buffer50 mM HEPES, pH 7.6, 150 mM NaCl, 0.5 mM EDTARoom Temperature
Experimental Procedure

Part 1: Determination of Initial Velocity

  • Prepare the reaction mixture: In a 96-well, black, flat-bottom plate, prepare a reaction mixture containing assay buffer, ETF (final concentration 1-2 µM), and SCAD enzyme (final concentration 10-50 nM).

  • Initiate the reaction: Add varying concentrations of butyryl-CoA (e.g., 0-200 µM) to the wells to initiate the reaction.

  • Monitor fluorescence: Immediately begin monitoring the decrease in ETF fluorescence using a plate reader with excitation at ~380 nm and emission at ~495 nm. Record data every 30 seconds for 5-10 minutes.

  • Calculate initial velocities: Determine the initial rate of reaction (slope of the linear portion of the fluorescence decay curve) for each substrate concentration.

Part 2: Time-Dependent Inactivation Assay

  • Pre-incubation: Prepare a series of tubes containing SCAD enzyme (10-50 nM) and varying concentrations of this compound (e.g., 0-100 µM) in assay buffer. Incubate these mixtures at room temperature for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Assay for residual activity: At each time point, take an aliquot from each pre-incubation tube and add it to a well of a 96-well plate containing the reaction mixture (assay buffer, ETF, and a saturating concentration of butyryl-CoA, determined from Part 1).

  • Measure activity: Immediately monitor the fluorescence decay as described in Part 1 to determine the residual enzyme activity.

  • Data analysis: Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration. The negative of the slope of each line represents the observed inactivation rate constant (kobs).

  • Determine KI and kinact: Plot the kobs values against the corresponding inhibitor concentrations. Fit the data to the following Michaelis-Menten equation for irreversible inhibitors:

    kobs = (kinact * [I]) / (KI + [I])

    where [I] is the inhibitor concentration. This will yield the values for kinact and KI.

dot

Inhibition_Kinetics_Workflow cluster_prep Preparation cluster_part1 Part 1: Initial Velocity cluster_part2 Part 2: Time-Dependent Inactivation Reagents Prepare Reagents: - SCAD Enzyme - ETF - Butyryl-CoA - Dec-2-ynoyl-CoA - Assay Buffer Setup1 Set up reaction: Assay Buffer + ETF + SCAD Reagents->Setup1 Preincubate Pre-incubate SCAD with varying [Dec-2-ynoyl-CoA] for different times Reagents->Preincubate Initiate1 Initiate with varying [Butyryl-CoA] Setup1->Initiate1 Measure1 Monitor Fluorescence Decay (Ex: 380 nm, Em: 495 nm) Initiate1->Measure1 Analyze1 Calculate Initial Velocities Measure1->Analyze1 Assay_Residual Assay Residual Activity: Add aliquot to reaction mix with saturating [Butyryl-CoA] Analyze1->Assay_Residual Determine saturating [Butyryl-CoA] Preincubate->Assay_Residual Measure2 Monitor Fluorescence Decay Assay_Residual->Measure2 Analyze2 Determine k_obs for each [Inhibitor] Measure2->Analyze2 Final_Analysis Plot k_obs vs. [Inhibitor] and fit to determine K_I and k_inact Analyze2->Final_Analysis

Sources

Dec-2-ynoyl-coenzyme A: A Chemical Probe for Interrogating Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Dec-2-ynoyl-coenzyme A (D2CoA) as a chemical probe to study fatty acid oxidation (FAO). The content herein is structured to offer not just protocols, but a deeper understanding of the underlying scientific principles, empowering users to adapt and troubleshoot their experiments effectively.

Introduction: The Critical Role of Fatty Acid Oxidation and the Need for Precision Tools

Fatty acid oxidation is a fundamental metabolic process responsible for a significant portion of cellular energy production, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.[1][2] This catabolic pathway involves the sequential breakdown of fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP.[1][2] Given its central role in cellular metabolism, dysregulation of FAO has been implicated in a range of pathologies, including metabolic disorders, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.[3]

The study of FAO necessitates sophisticated tools to dissect its intricate enzymatic steps and regulatory mechanisms. Chemical probes, small molecules designed to interact with specific enzymes or pathways, have emerged as invaluable assets in this pursuit. This compound (D2CoA) is one such probe, an acetylenic analog of a fatty acyl-CoA intermediate that has proven to be a potent tool for investigating specific enzymatic activities within the FAO pathway.

This compound: A Dual-Action Chemical Probe

D2CoA is a synthetic molecule that mimics the structure of natural acyl-CoA substrates of FAO enzymes.[4] Its key feature is the presence of a carbon-carbon triple bond (an alkyne group) at the second and third carbon position of the decanoyl chain. This seemingly subtle modification confers upon D2CoA a unique reactivity profile, allowing it to act as both an inhibitor and a substrate for different enzymes within the FAO pathway.

Mechanism of Action: Covalent Inhibition of trans-2-Enoyl-CoA Reductase

The primary and most well-characterized action of D2CoA is the potent and irreversible inhibition of mitochondrial trans-2-enoyl-CoA reductase.[4][5] This enzyme is crucial for the elongation of fatty acids. The proposed mechanism of inhibition involves the covalent modification of a critical sulfhydryl group within the enzyme's active site.[5] The electron-withdrawing nature of the alkyne in D2CoA makes the adjacent carbon susceptible to nucleophilic attack by the thiol group of a cysteine residue in the enzyme, leading to the formation of a stable covalent adduct and subsequent inactivation of the enzyme.[5]

Interaction with Other FAO Enzymes

Interestingly, D2CoA exhibits a dual action. While it inhibits trans-2-enoyl-CoA reductase, it can also serve as a substrate for mitochondrial trans-2-enoyl CoA hydratase (crotonase).[4] The enzyme hydrates the triple bond of D2CoA, leading to the formation of an unstable enol intermediate that rearranges to β-ketodecanoyl-CoA.[4] However, the peroxisomal bifunctional hydratase is markedly inhibited by D2CoA.[4] This differential reactivity allows researchers to probe the activities of specific enzymes within the complex milieu of cellular metabolism.

Applications of this compound in Research and Drug Discovery

The unique properties of D2CoA make it a versatile tool for a variety of applications in both basic research and preclinical drug development.

  • Dissecting the FAO Pathway: By selectively inhibiting trans-2-enoyl-CoA reductase, D2CoA allows for the accumulation of upstream intermediates, enabling researchers to study the kinetics and regulation of the preceding enzymatic steps.[5]

  • Target Identification and Validation: The covalent nature of D2CoA's interaction with its target makes it an excellent probe for activity-based protein profiling (ABPP). By using a tagged version of D2CoA, researchers can enrich and identify its binding partners in complex biological samples using mass spectrometry-based proteomics. This approach is invaluable for identifying novel enzymes involved in fatty acid metabolism and for validating them as potential drug targets.

  • Screening for Novel FAO Modulators: D2CoA can be used in competitive binding assays to screen for small molecules that bind to the active site of trans-2-enoyl-CoA reductase or other D2CoA-sensitive enzymes. This can accelerate the discovery of new therapeutic agents that modulate FAO.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of D2CoA in key experimental workflows.

In Vitro Enzyme Inhibition Assay with Purified trans-2-Enoyl-CoA Reductase

Rationale: This assay directly measures the inhibitory potency of D2CoA on its primary target, providing a quantitative measure of its effectiveness.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • This compound (D2CoA)

  • trans-2-Decenoyl-CoA (substrate)

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagents: Dissolve D2CoA, trans-2-decenoyl-CoA, and NADPH in the assay buffer to the desired stock concentrations.

  • Enzyme Preparation: Dilute the purified trans-2-enoyl-CoA reductase in assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate.

  • Assay Setup: In a 96-well UV-transparent plate, add the following components in the indicated order:

    • Assay Buffer

    • D2CoA at various concentrations (and a vehicle control)

    • trans-2-Enoyl-CoA reductase

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between D2CoA and the enzyme.

  • Initiate Reaction: Add the substrate, trans-2-decenoyl-CoA, and NADPH to each well to initiate the enzymatic reaction.

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record the absorbance at regular intervals for a set period.

  • Data Analysis: Calculate the initial reaction velocity for each D2CoA concentration. Plot the percentage of inhibition against the logarithm of the D2CoA concentration to determine the IC50 value.

Cell-Based Fatty Acid Oxidation Assay

Rationale: This protocol assesses the impact of D2CoA on FAO in a cellular context, providing insights into its effects on the entire metabolic pathway within an intact biological system. A common method involves the use of radiolabeled fatty acids.[6]

Materials:

  • Cultured cells of interest (e.g., hepatocytes, myotubes)

  • This compound (D2CoA)

  • [1-14C]Palmitic acid or another radiolabeled fatty acid

  • Cell culture medium

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.[2]

  • Prepare Substrate: Prepare a solution of [1-14C]palmitic acid complexed to BSA in cell culture medium.

  • Treatment with D2CoA: Pre-incubate the cells with varying concentrations of D2CoA (and a vehicle control) in fresh cell culture medium for a predetermined time.

  • Initiate FAO: Remove the treatment medium and add the medium containing the [1-14C]palmitic acid-BSA complex.

  • Incubation: Incubate the cells at 37°C for a period that allows for measurable FAO (e.g., 2-4 hours).

  • Measure FAO: The rate of FAO is determined by measuring the production of radiolabeled metabolites (acid-soluble metabolites or CO2).

    • For Acid-Soluble Metabolites (ASMs):

      • Stop the reaction by adding perchloric acid to the medium.

      • Centrifuge the samples to pellet the precipitated proteins.

      • Transfer the supernatant to a scintillation vial.

      • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content in each well. Calculate the percentage of FAO inhibition for each D2CoA concentration and determine the IC50 value.

Target Identification using Activity-Based Protein Profiling (ABPP)

Rationale: This advanced protocol utilizes a tagged version of D2CoA to covalently label its protein targets in a complex proteome, which are then identified by mass spectrometry.

Materials:

  • Synthesized D2CoA probe with a reporter tag (e.g., biotin or a click chemistry handle like an alkyne)

  • Cell or tissue lysate

  • Streptavidin beads (for biotin-tagged probes) or corresponding affinity resin

  • Protease (e.g., trypsin)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Probe Labeling: Incubate the cell or tissue lysate with the tagged D2CoA probe for a specific duration to allow for covalent modification of target proteins. Include a control incubation with a vehicle or a non-reactive probe.

  • Enrichment of Labeled Proteins:

    • For biotin-tagged probes, add streptavidin beads to the lysate to capture the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.

  • Peptide Analysis by LC-MS/MS:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use proteomics software to search the acquired MS/MS spectra against a protein database to identify the proteins.

    • Compare the identified proteins from the D2CoA-probe-treated sample with the control sample to identify specific binding partners of the probe.

Data Presentation

ParameterValueEnzymeReference
Ki 2.5 µMRat Liver Microsomal trans-2-enoyl-CoA reductase[5]

Visualizations

FattyAcidOxidationPathway cluster_MitochondrialMatrix Mitochondrial Matrix cluster_Inhibition D2CoA Interaction FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (Crotonase) KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase TCA TCA Cycle AcetylCoA->TCA D2CoA Dec-2-ynoyl-CoA Reductase trans-2-Enoyl-CoA Reductase D2CoA->Reductase Inhibition

Caption: Simplified overview of the mitochondrial fatty acid β-oxidation pathway and the inhibitory action of Dec-2-ynoyl-CoA.

ABPP_Workflow Lysate Cell/Tissue Lysate Labeling Covalent Labeling of Target Proteins Lysate->Labeling TaggedProbe Tagged D2CoA Probe TaggedProbe->Labeling Enrichment Affinity Enrichment Labeling->Enrichment Digestion On-Bead Proteolytic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Target Protein Identification LCMS->Identification

Caption: Experimental workflow for target identification using a tagged Dec-2-ynoyl-CoA probe and mass spectrometry.

References

  • Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein and substrate for the mitochondrial beta-oxidation system. Archives of Biochemistry and Biophysics. [Link]

  • Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. Journal of Biological Chemistry. [Link]

  • Fatty Acid Oxidation Kit. Assay Genie. [Link]

  • Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration. PMC. [Link]

  • Coenzyme A. Wikipedia. [Link]

  • Site of inhibition of rat liver microsomal fatty acid chain elongation system by dec-2-ynoyl coenzyme A. Possible mechanism of inhibition. Journal of Biological Chemistry. [Link]

  • Fluorescence-Based Detection of Fatty Acid β-Oxidation in Cells and Tissues Using Quinone Methide-Releasing Probes. Journal of the American Chemical Society. [Link]

  • Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry. [Link]

  • Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3'-Dithiodipropionic Acid. Journal of Bacteriology. [Link]

  • Oct-2-en-4-ynoyl-CoA as a specific inhibitor of acyl-CoA oxidase. Organic Letters. [Link]

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments. [Link]

  • Structure-based identification of novel inhibitors targeting the enoyl-ACP reductase enzyme of Acinetobacter baumannii. Scientific Reports. [Link]

  • Recent mass spectrometry-based proteomics for biomarker discovery in lung cancer, COPD, and asthma. Expert Review of Proteomics. [Link]

  • Fatty Acid Oxidation Assay. Creative Bioarray. [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst. [Link]

  • Novel targets for tuberculosis drug discovery. ResearchGate. [Link]

  • Enzyme Technology for Drug Discovery. Longdom Publishing. [Link]

  • Fluorescence Assays for Measuring Fatty Acid Binding and Transport Through Membranes. ResearchGate. [Link]

  • Application of Enzymes in Drug Discovery Research: A Review. UNUSA. [Link]

  • Enoyl reductases as targets for the development of anti-tubercular and anti-malarial agents. Current Drug Targets. [Link]

  • Mass Spectrometry Analysis Coupled with de novo Sequencing Reveals Amino Acid Substitutions in Nucleocapsid Protein from Influenza A Virus. International Journal of Molecular Sciences. [Link]

  • Mass Spectrometry Structural Proteomics Enabled by Limited Proteolysis and Cross-Linking. Mass Spectrometry Reviews. [Link]

  • Acetyl CoA Carboxylase 2 drugs in development, 2024. Pharmaceutical Technology. [Link]

  • Identification of Enolase as the Target of 2-Aminothiazoles in Mycobacterium tuberculosis. Frontiers in Microbiology. [Link]

  • Identification of Enolase as the Target of 2-Aminothiazoles in Mycobacterium tuberculosis. Frontiers. [Link]

  • New advances in cross-linking mass spectrometry toward structural systems biology. Current Opinion in Chemical Biology. [Link]

  • Enzyme Function and Drug Development: Unveiling the Path to Therapeutic Breakthroughs. Open Access Journals. [Link]

  • The Physiological and Pathological Role of Acyl-CoA Oxidation. International Journal of Molecular Sciences. [Link]

  • Acetyl-CoA carboxylase Inhibition increases RPE cell fatty acid oxidation and limits apolipoprotein efflux. bioRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dec-2-ynoyl-coenzyme A Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility and Stability Challenges of Dec-2-ynoyl-CoA

Executive Summary: The Amphiphilic Challenge

Dec-2-ynoyl-CoA is not merely a substrate; it is a mechanism-based inhibitor (suicide substrate) designed to target acyl-CoA dehydrogenases (e.g., MCAD). Users frequently encounter "solubility" issues that are actually a complex interplay of micelle formation , divalent cation precipitation , and chemical instability .

This molecule possesses a 10-carbon hydrophobic tail containing a rigid alkyne bond at the C2 position, linked to a highly polar Coenzyme A headgroup. This amphiphilic structure means it behaves like a detergent. Above a specific concentration (Critical Micelle Concentration, CMC), it spontaneously aggregates, which can be mistaken for insolubility or cause experimental artifacts in kinetic assays.

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q1: My Dec-2-ynoyl-CoA powder won't dissolve in pure water. It forms a cloudy suspension. What is wrong? Diagnosis: You are likely attempting to dissolve it at a concentration above its solubility limit in cold or acidic water, or the protonated acid form is present rather than the salt. Technical Insight: The free acid form of long-chain acyl-CoAs is insoluble. You need the salt form (usually Lithium or Sodium). Solution:

  • Ensure the water is pH neutral (pH 7.0).

  • The Lithium Trick: If using the free acid, add a stoichiometric amount of LiOH or Li₂CO₃. Lithium salts of acyl-CoAs are significantly more soluble than Sodium or Potassium salts.

  • Sonication: Brief sonication (10-15 seconds) can disrupt kinetic traps, but avoid heating which hydrolyzes the thioester.

Q2: Can I dissolve Dec-2-ynoyl-CoA in DMSO or Ethanol? Answer: Yes, but with caveats.

  • DMSO: Excellent solubility (>10 mM). Stable at -20°C. Warning: DMSO can inhibit certain fatty acid oxidation enzymes or affect membrane integrity in cell-based assays.

  • Ethanol: Not recommended. Transesterification can occur between the ethanol and the thioester bond, destroying your molecule.

Category B: Buffer Compatibility & Precipitation

Q3: The solution was clear, but it precipitated immediately upon adding Magnesium Chloride (MgCl₂). Mechanism: This is a classic "Salting Out" effect specific to acyl-CoAs. Divalent cations (Mg²⁺, Ca²⁺) bridge the phosphate groups of the CoA moiety between two different lipid tails, creating insoluble multilamellar structures. Protocol Adjustment:

  • Add Dec-2-ynoyl-CoA to the buffer last, after the enzyme.

  • Keep Mg²⁺ concentration as low as enzymatically necessary (e.g., < 1 mM).

  • Use a chelator (EDTA) if Mg²⁺ is not required for your specific enzyme.

Q4: I am seeing non-linear kinetics (inhibition curves are flat). Is the drug precipitating? Diagnosis: Likely Micelle Formation. Technical Insight: The CMC of Decanoyl-CoA derivatives is typically in the range of 100–500 µM depending on ionic strength. If your assay concentration is near this limit, the "free monomer" concentration plateaus, and the enzyme interacts with micelles, which leads to artifactual inhibition or lack of binding. Verification: Run the "Solubility Limit Test" (See Protocol 2 below).

Category C: Stability vs. Solubility

Q5: My stock solution smells like "rotten eggs" or sulfur after 24 hours at Room Temperature. Critical Warning: This is not a solubility issue; your compound has degraded. Mechanism: The thioester bond is labile at pH > 7.5. Hydrolysis releases free Coenzyme A (thiol) and Dec-2-ynoic acid. The alkyne at C2 is also an electrophile (Michael acceptor) and can react with nucleophiles (like DTT or BME) in your buffer. Corrective Action:

  • Remove Nucleophiles: Never use DTT, Mercaptoethanol, or TCEP in the buffer with this inhibitor.

  • Lower pH: Store stocks at pH 5.0–6.0 (e.g., 10 mM Acetate buffer).

Step-by-Step Protocols

Protocol 1: Preparation of High-Stability Stock Solution (10 mM)

Reagents:

  • Dec-2-ynoyl-CoA (Lyophilized powder)

  • 10 mM Sodium Acetate buffer (pH 5.5) OR Anhydrous DMSO

  • Nitrogen gas (optional)

Workflow:

  • Solvent Choice:

    • For Enzymatic Assays: Use 10 mM Sodium Acetate pH 5.5 . The slightly acidic pH prevents thioester hydrolysis and Michael addition.

    • For High Concentration Screening: Use DMSO .

  • Dissolution: Add solvent to the vial. Vortex gently for 30 seconds.

  • Clarification: If the solution is aqueous and cloudy, warm to 30°C for 2 minutes (do not boil). If still cloudy, check pH; if pH < 5, adjust carefully with dilute NaOH.

  • Storage: Aliquot into light-protective tubes (amber). Flash freeze in liquid nitrogen. Store at -80°C.

    • Shelf Life: Aqueous (2 weeks at -80°C); DMSO (3 months at -80°C).

Protocol 2: Determining the Critical Micelle Concentration (CMC)

Use this protocol to ensure your assay runs below the aggregation limit.

Method: Dye Solubilization (Nile Red)

  • Prepare a 10 µM Nile Red solution in buffer.

  • Titrate Dec-2-ynoyl-CoA (0 to 1 mM) into the Nile Red solution.

  • Measure Fluorescence (Ex: 550 nm, Em: 635 nm).

  • Interpretation: Fluorescence will remain low and constant (monomeric phase) until the CMC is reached, at which point fluorescence spikes as the dye partitions into the hydrophobic core of the micelles.

  • Rule of Thumb: Your assay concentration must be < 50% of the measured CMC .

Data & Reference Tables

Table 1: Solubility Compatibility Matrix
Solvent / AdditiveSolubility RatingStability RatingNotes
Water (pH 7.0) ModerateLowHydrolysis risk over time.
Acetate Buffer (pH 5.5) GoodHigh Recommended for aqueous stocks.
DMSO Excellent HighBest for long-term storage.
Ethanol/Methanol GoodZero Causes transesterification (chemical breakdown).
PBS + 5mM MgCl₂ PoorModerateMg²⁺ causes precipitation (salting out).
Buffer + DTT/BME GoodZero Thiol reacts with alkyne (Michael Addition).

Visualizations

Figure 1: Solubility & Handling Decision Tree

SolubilityWorkflow Start Start: Dissolving Dec-2-ynoyl-CoA SolventChoice Choose Solvent Start->SolventChoice Aqueous Aqueous Buffer SolventChoice->Aqueous Working Stock Organic Organic (DMSO) SolventChoice->Organic High Conc (>5mM) CheckPH Check pH (Target 5.5 - 6.0) Aqueous->CheckPH Success Stable Solution Ready for Assay Organic->Success Store -80°C CheckAdditives Check Additives (Mg2+, DTT) CheckPH->CheckAdditives pH OK CheckAdditives->Success No Nucleophiles FailPrecip PRECIPITATION! Mg2+ bridging or pH < 4 CheckAdditives->FailPrecip High Mg2+ / Ca2+ FailDegrade DEGRADATION! Hydrolysis or DTT adduct CheckAdditives->FailDegrade Contains DTT/BME

Caption: Decision logic for preparing stable Dec-2-ynoyl-CoA solutions. Red nodes indicate critical failure points common in experimental setups.

Figure 2: The Micelle Trap (Concentration vs. State)

MicelleDiagram LowConc Low Conc. (< 50 µM) State1 Monomers (Active Inhibitor) LowConc->State1 Ideal Range MidConc Transition Zone (50 - 150 µM) State2 Pre-micellar Aggregates MidConc->State2 Unpredictable HighConc High Conc. (> CMC) State3 Micelles (Artifactual Inhibition) HighConc->State3 Avoid

Caption: Relationship between concentration and physical state. Assays should be conducted in the green zone to ensure data validity.

References

  • Freund, K., et al. (1985). "Inactivation of general acyl-CoA dehydrogenase from pig kidney by 2-alkynoyl coenzyme A derivatives: initial aspects." Biochemistry.

  • Powell, P. J., & Thorpe, C. (1988). "2-Octynoyl-CoA is a mechanism-based inhibitor of pig kidney medium-chain acyl-CoA dehydrogenase." Biochemistry.

  • Constantinides, P. P., & Steim, J. M. (1985). "Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape."[1][2] Journal of Biological Chemistry.

  • PubChem Compound Summary. "Trans-dec-2-enoyl-CoA" (Structural analog data).

Sources

Technical Support Center: Interpreting Unexpected Results in Dec-2-ynoyl-coenzyme A Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assays involving Dec-2-ynoyl-coenzyme A. The unique biochemical properties of this molecule can often lead to results that may seem counterintuitive. This document provides in-depth troubleshooting advice, structured in a question-and-answer format, to address specific experimental issues and ensure the integrity of your research.

The Critical Dual Nature of this compound

A primary source of unexpected results in assays utilizing this compound stems from its dual functionality within biological systems. It is crucial to understand that this molecule can act as both an enzyme inhibitor and a substrate. Specifically, this compound has been shown to:

  • Inhibit mitochondrial trans-2-enoyl coenzyme A reductase and the peroxisomal bifunctional protein.

  • Serve as a substrate for mitochondrial trans-2-enoyl CoA hydratase (commonly known as crotonase).[1]

This dual-action is a pivotal concept that underpins many of the "unexpected" outcomes observed in experimental settings. Acknowledging this characteristic is the foundational step in effective troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during assays with this compound.

Q1: Why is the expected inhibition of my target enzyme not observed, or why do I see an apparent increase in product formation?

Potential Cause 1: Presence of mitochondrial trans-2-enoyl CoA hydratase (crotonase) in your assay system.

If your enzyme preparation is not of high purity and contains mitochondrial contaminants, the this compound intended as an inhibitor may be consumed as a substrate by crotonase. This enzyme facilitates the hydration of this compound, forming an unstable enol intermediate that subsequently rearranges to β-ketodecanoyl-CoA.[1] Should your assay detect the formation of this product or the consumption of a co-substrate in this off-target reaction, it could obscure or even counteract the inhibitory effect you aim to measure.

Troubleshooting Steps:

  • Assess Enzyme Purity: Evaluate the purity of your enzyme preparation using SDS-PAGE. If contaminating bands are visible, consider implementing an additional purification step, such as affinity chromatography, to remove extraneous enzymes.

  • Employ a Specific Crotonase Inhibitor: If further purification is not practical, the inclusion of a known and specific inhibitor for crotonase can block this secondary pathway, thereby isolating the inhibitory effect on your primary target enzyme.

  • Modify Assay Methodology: Where possible, transition to an assay method that is highly specific for the product of your target enzyme and is not susceptible to interference from the products of the crotonase reaction.

Potential Cause 2: Insufficient concentration of this compound.

Effective enzyme inhibition requires an adequate concentration of the inhibitory molecule.

Troubleshooting Steps:

  • Conduct a Dose-Response Analysis: Perform an experiment with varying concentrations of this compound to determine its IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity). This will confirm whether you are operating within an effective concentration range.[2]

  • Verify Inhibitor Integrity: this compound can degrade, particularly with multiple freeze-thaw cycles.[3] It is advisable to use a fresh stock or confirm the concentration and purity of your existing stock using a method such as HPLC.[4]

Q2: Why is my enzyme activity progressively declining over time, even in my control (no inhibitor) wells?

Potential Cause 1: Instability of the enzyme or substrate.

Many enzymes exhibit inherent instability, leading to a decline in activity during the assay, especially with prolonged incubation or under suboptimal conditions. The substrate may also be prone to degradation.

Troubleshooting Steps:

  • Optimize Assay Conditions: Confirm that your assay buffer is at the optimal pH and ionic strength for your enzyme's stability and activity.[3] The addition of stabilizing agents, such as glycerol or bovine serum albumin (BSA), may be beneficial.

  • Perform a Time-Course Experiment: Measure enzyme activity at multiple time points to establish the linear range of the reaction. Ensure that your final measurements are captured within this period.

  • Use Fresh Reagents: Always prepare enzyme and substrate solutions fresh for each experiment to ensure maximal activity.

Potential Cause 2: Non-enzymatic degradation of this compound.

Thioester compounds, including coenzyme A derivatives, can be susceptible to hydrolysis, particularly at non-neutral pH levels.[5]

Troubleshooting Steps:

  • Maintain Optimal pH: Ensure your assay buffer is maintained at a pH that promotes the stability of this compound, typically within a range of 6.0-8.0.

  • Minimize Freeze-Thaw Cycles: To preserve its integrity, aliquot your stock solution of this compound to avoid repeated freezing and thawing.[3]

Q3: What is causing the high background signal in my assay?

Potential Cause 1: Contaminating enzymes in your sample.

Complex biological samples, such as cell lysates, may contain endogenous enzymes that can interact with your substrate or detection reagents, resulting in an elevated background signal.

Troubleshooting Steps:

  • Include a "No Enzyme" Control: This will quantify the level of background signal arising from non-enzymatic reactions or contaminating enzymes within your sample.

  • Incorporate a "No Substrate" Control: This will help to determine if your enzyme preparation or other reagents are contributing to the background.

  • Refine Sample Preparation: Consider deproteinizing your sample, if this is compatible with your assay, to remove interfering proteins.[6]

Potential Cause 2: Autofluorescence of your compounds.

In fluorescence-based assays, the compounds themselves, including this compound, may exhibit intrinsic fluorescence at the excitation and emission wavelengths being used.

Troubleshooting Steps:

  • Measure Compound Fluorescence: Run a control containing all assay components except the enzyme to assess for autofluorescence.

  • Adjust Wavelengths: If your instrument allows, modify the excitation and emission wavelengths to minimize the fluorescent contribution from your compounds.

Visualizing the Biochemical Complexity

The following diagrams illustrate the dual metabolic pathways of this compound and a systematic workflow for troubleshooting.

dual_fate cluster_mitochondria Mitochondrial Matrix Dec2ynoylCoA This compound Reductase trans-2-enoyl-CoA Reductase Dec2ynoylCoA->Reductase Binds to active site Crotonase trans-2-enoyl-CoA Hydratase (Crotonase) Dec2ynoylCoA->Crotonase Acts as substrate Inhibition Inhibition Reductase->Inhibition Results in Hydration Hydration Crotonase->Hydration Product β-ketodecanoyl-CoA Hydration->Product Leads to

Caption: Dual metabolic fate of this compound in mitochondria.

troubleshooting_workflow Start Unexpected Result CheckControls Are controls behaving as expected? Start->CheckControls InvestigateReagents Investigate reagent stability and potential contamination. CheckControls->InvestigateReagents No CheckPurity Is the enzyme preparation pure? CheckControls->CheckPurity Yes ReviewProtocol Review protocol for procedural errors. InvestigateReagents->ReviewProtocol PurifyEnzyme Purify enzyme or use a more specific assay. CheckPurity->PurifyEnzyme No DoseResponse Perform inhibitor dose-response experiment. CheckPurity->DoseResponse Yes End Problem Identified PurifyEnzyme->End TimeCourse Run time-course to check for linearity. DoseResponse->TimeCourse TimeCourse->ReviewProtocol ReviewProtocol->End

Caption: Systematic troubleshooting workflow for unexpected assay results.

Summary of Potential Issues and Solutions

Unexpected Result Potential Cause Suggested Solution
No or low inhibition 1. Inhibitor concentration is too low. 2. Degradation of the inhibitor. 3. A competing reaction from a contaminating enzyme (e.g., crotonase).1. Perform a dose-response curve. 2. Utilize a fresh stock of the inhibitor. 3. Purify the enzyme or employ a more specific assay.
Progressive decrease in activity 1. Instability of the enzyme. 2. Instability of the substrate. 3. Instability of the inhibitor.1. Optimize assay conditions (pH, temperature, stabilizers). 2. Prepare fresh reagents for each experiment. 3. Conduct a time-course experiment to confirm linearity.
High background signal 1. Contaminating enzymes present in the sample. 2. Autofluorescence of assay components. 3. Occurrence of a non-enzymatic reaction.1. Run appropriate controls (no enzyme, no substrate). 2. Check for autofluorescence and adjust wavelengths if necessary. 3. Consider further purification of the sample.
Inconsistent replicates 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature gradients across the assay plate.1. Use calibrated pipettes and adhere to proper pipetting techniques. 2. Ensure all solutions are mixed thoroughly. 3. Equilibrate all reagents and the assay plate to the designated temperature.

Representative Protocol: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Inhibition

This protocol provides a general framework for measuring the inhibition of trans-2-enoyl-CoA reductase by this compound. Note: This protocol will likely require optimization for your specific enzyme and experimental conditions.

Principle: The activity of trans-2-enoyl-CoA reductase is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH solution (prepared in Assay Buffer)

  • trans-2-enoyl-CoA substrate (e.g., trans-2-decenoyl-CoA) solution (prepared in Assay Buffer)

  • This compound stock solution (prepared in Assay Buffer)

  • Purified trans-2-enoyl-CoA reductase

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer with the capability to read absorbance at 340 nm

Procedure:

  • Reagent Mix Preparation: Prepare a master mix containing Assay Buffer and NADPH. The final concentration of NADPH in the assay is typically in the range of 100-200 µM.

  • Inhibition Reaction Setup:

    • In the wells of the 96-well plate, add the appropriate volume of the this compound solution to achieve a range of final concentrations.

    • For the no-inhibitor control, add an equivalent volume of Assay Buffer.

  • Enzyme Addition: Add the purified trans-2-enoyl-CoA reductase to all wells. The optimal amount of enzyme should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes. This allows for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add the trans-2-enoyl-CoA substrate to all wells to commence the reaction. The final substrate concentration should ideally be near the Kₘ of the enzyme.

  • Absorbance Monitoring: Immediately begin recording the decrease in absorbance at 340 nm at 30-second intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.[2]

References

  • Nagi, M. N., Cook, L., & Wakil, S. J. (1988). Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein and substrate for the mitochondrial beta-oxidation system. Archives of Biochemistry and Biophysics, 267(1), 1–12. [Link]

  • Freund, K., & Schulz, H. (1987). 2-octynoyl Coenzyme A Is a Mechanism-Based Inhibitor of Pig Kidney Medium-Chain Acyl Coenzyme A Dehydrogenase: Isolation of the Target Peptide. Biochemistry, 26(23), 7363–7367. [Link]

  • Wozny, K., & Zgorska-Drozak, E. (2020). The Pathophysiological Role of CoA. International Journal of Molecular Sciences, 21(18), 6849. [Link]

  • Wikipedia. (2023). Coenzyme A. [Link]

  • Moon, Y. A., & Horton, J. D. (2014). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry, 289(36), 24806–24817. [Link]

  • Ikeda, M., Kanao, Y., Yamanaka, S., & Mizushima, N. (2014). Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. Journal of Biological Chemistry, 289(36), 24806–24817. [Link]

  • Zeng, J., Wu, L., Zhang, X., Liu, Y., Deng, G., & Li, D. (2008). Oct-2-en-4-ynoyl-CoA as a specific inhibitor of acyl-CoA oxidase. Organic Letters, 10(19), 4287–4290. [Link]

  • Tillman, E. J., & Attached, F. (2017). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology & Metabolism, 28(7), 485–495. [Link]

  • Gutfreund, H. (2021). A standard operating procedure for an enzymatic activity inhibition assay. The FEBS Journal, 288(8), 2537–2548. [Link]

  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. [Link]

  • Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in Molecular Biology, 2295, 203–218. [Link]

  • De Spiegeleer, B. M., Sintobin, K., & Desmet, J. (1989). High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs. Biomedical Chromatography, 3(5), 213–216. [Link]

Sources

Adjusting incubation times for optimal Dec-2-ynoyl-coenzyme A activity

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-ALKYNOYL-OPT-001 Subject: Adjusting Incubation Times for Optimal Dec-2-ynoyl-coenzyme A Inactivation Efficiency Assigned Specialist: Senior Application Scientist, Enzymology Division

Executive Summary: The Kinetic Challenge

Dec-2-ynoyl-CoA is a classic mechanism-based inactivator (suicide substrate) targeting Acyl-CoA Dehydrogenases (ACADs), particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Unlike competitive inhibitors, its potency is time-dependent. "Optimal activity" in this context refers to maximal enzyme inactivation efficiency (


) while minimizing non-specific hydrolysis or protein denaturation.

The critical variable is the partition ratio : the number of turnover events (catalytic cycles) the enzyme performs on the inhibitor before the lethal covalent bond forms between the inhibitor and the FAD cofactor (or active site residue).

Mechanism & Pathway Visualization

To troubleshoot incubation times, you must visualize the "fork in the road" occurring within the active site. The inhibitor undergoes proton abstraction to form a reactive allenyl-CoA intermediate.

Inactivation_Mechanism MCAD Active MCAD (Oxidized FAD) Complex Michaelis Complex (E-I) MCAD->Complex + Dec-2-ynoyl-CoA Intermediate Allenyl-CoA Intermediate Complex->Intermediate Proton Abstraction (k_cat) Turnover Product Release (Turnover) Intermediate->Turnover Hydrolysis (Partition Path A) Inactivation Covalent Adduct (Dead Enzyme) Intermediate->Inactivation FAD Modification (Partition Path B) Turnover->MCAD Enzyme Recycled

Figure 1: The Partitioning Pathway. Optimization aims to maximize Path B (Inactivation) over Path A (Turnover).

Troubleshooting Guide: Incubation Variables

Q1: My enzyme retains 20-30% activity even after long incubations (60+ min). Why?

Diagnosis: You have likely encountered inhibitor depletion due to a high partition ratio or background hydrolysis.

  • The Science: Dec-2-ynoyl-CoA is a thioester. It is susceptible to spontaneous hydrolysis in aqueous buffers (pH > 7.5), especially at elevated temperatures. Furthermore, if the partition ratio is high (e.g., 50 turnovers per inactivation event), the enzyme consumes the inhibitor before inactivation is complete.

  • Solution:

    • Refresh the Inhibitor: Do not extend time. Instead, add a second aliquot of Dec-2-ynoyl-CoA at

      
       min.
      
    • Lower the pH: If your assay allows, drop pH to 6.5–7.0 during the pre-incubation step to stabilize the thioester, then dilute into the assay buffer.

Q2: The inactivation rate ( ) is non-linear (plateaus early).

Diagnosis: This indicates "Scavenger Effect" or Product Inhibition .

  • The Science: If the hydrolyzed product (Dec-2-enoyl-CoA or free fatty acid) accumulates, it might competitively bind to the active site, protecting the enzyme from the suicide inhibitor.

  • Solution: Increase the molar excess of Dec-2-ynoyl-CoA to Enzyme. A standard starting ratio is 10:1 to 50:1 (Inhibitor:Enzyme).

Q3: How do I distinguish between reversible binding and irreversible inactivation?

Diagnosis: You need to verify the covalent nature of the adduct.

  • The Protocol:

    • Incubate Enzyme + Inhibitor for time

      
      .
      
    • Pass the mixture through a gel filtration column (Sephadex G-25) or perform extensive dialysis .

    • Result: If activity returns, it was reversible inhibition. If the enzyme remains dead, you have achieved optimal covalent modification (Dec-2-ynoyl-CoA forms a stable N5-flavin adduct).

Optimization Protocol: Determining

Use this protocol to mathematically determine the optimal incubation time (


), defined as 

at saturating inhibitor concentrations.
Experimental Workflow

Assay_Workflow Step1 PRE-INCUBATION Mix MCAD + Dec-2-ynoyl-CoA (Var. Concentrations) Step2 SAMPLING Remove aliquots at t = 0, 1, 2, 5, 10, 20 min Step1->Step2 Step3 DILUTION Dilute 1:50 into Assay Mix (Contains Substrate + PMS/DCPIP) Step2->Step3 Step4 READOUT Measure Initial Velocity (V0) at 600nm (DCPIP reduction) Step3->Step4 Step5 ANALYSIS Plot ln(Remaining Activity) vs Time Determine k_obs Step4->Step5

Figure 2: Discontinuous assay workflow for determining inactivation kinetics.

Step-by-Step Procedure
  • Preparation:

    • Enzyme: MCAD (approx. 100 nM final concentration in incubation).

    • Buffer: 50 mM Potassium Phosphate, pH 7.6.

    • Inhibitor: Dec-2-ynoyl-CoA (Prepare serial dilutions: 1, 5, 10, 25, 50

      
      M).
      
  • Incubation (The "Inactivation" Phase):

    • Initiate reaction by adding MCAD to the inhibitor solution at 25°C.

    • Critical: Keep the volume small (e.g., 100

      
      L) to allow for large dilution later.
      
  • Sampling (The "Chase"):

    • At defined intervals (

      
      ), withdraw 5 
      
      
      
      L.
    • Immediately dilute into 995

      
      L of Assay Mix  containing a saturating natural substrate (e.g., Octanoyl-CoA, 100 
      
      
      
      M) and electron acceptor (PMS/DCPIP or Ferrocenium).
    • Note: The large dilution and saturating substrate prevent further inactivation during the measurement.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • The slope of the line is

      
      .
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (maximal inactivation rate) and
      
      
      (inactivator affinity).
Reference Data: Typical Kinetic Constants

Note: Values vary by specific ACAD isoform and source (porcine vs. human).

ParameterDescriptionTypical Range (MCAD)Implication

Affinity for inhibitor1.0 – 15

M
Low

= Tight binding before reaction.

Max inactivation rate0.02 – 0.2 min

Determines min.[1] incubation time.
Partition Ratio Turnovers per kill5 – 50Higher ratio = Need more inhibitor.

Frequently Asked Questions (FAQs)

Q: Can I monitor the reaction spectrophotometrically without an activity assay? A: Yes. The formation of the adduct often results in the bleaching of the FAD cofactor .

  • Observation: Monitor absorbance at 446 nm .

  • Result: As Dec-2-ynoyl-CoA inactivates the enzyme, the yellow color (446 nm) decreases. However, this only tracks the flavin reduction/adduct formation, not necessarily the full loss of catalytic competence if the adduct is unstable.

Q: Does chain length matter? I have Oct-2-ynoyl-CoA as well. A: Yes. MCAD (Medium-Chain) exhibits peak affinity for C8 (Oct-2-ynoyl). C10 (Dec-2-ynoyl) is effective but may have a slightly higher


. If you are studying SCAD  (Short-Chain), C10 will be a very poor inhibitor due to steric exclusion.

Q: Why is my Dec-2-ynoyl-CoA unstable in the freezer? A: Acyl-CoA thioesters are sensitive to freeze-thaw cycles and hydrolysis. Store as a lyophilized powder or in slightly acidic (pH 5-6) buffers at -80°C. Always verify concentration using the extinction coefficient of the CoA moiety (


) before critical kinetic experiments.

References

  • Ghisla, S., et al. (1984). "Modes of inactivation of acyl-CoA dehydrogenases by 2-alkynoyl-CoA thioesters." The Journal of Biological Chemistry.

  • Thorpe, C., & Kim, J.J. (1995). "Structure and mechanism of action of the acyl-CoA dehydrogenases." FASEB Journal.

  • Frerman, F. E., et al. (1980). "Inactivation of electron-transferring flavoprotein by 2-alkynoyl-CoA thioesters." The Journal of Biological Chemistry.

  • Zeng, J., et al. (2006). "Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Center: Mitigating Off-target Effects of Dec-2-ynoyl-coenzyme A

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Dec-2-ynoyl-coenzyme A (D2Yn-CoA) in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to mitigate off-target effects and ensure the scientific rigor of your experiments.

Introduction: The Duality of this compound

This compound is a powerful chemical probe for studying protein acylation. Its alkyne functional group allows for the visualization and identification of acylated proteins through "click chemistry." However, like many chemical probes, its utility can be compromised by off-target effects. Understanding the multifaceted nature of D2Yn-CoA is the first step in designing robust experiments.

D2Yn-CoA can act as both an inhibitor and a substrate for various enzymes involved in fatty acid metabolism. For instance, it is a known inhibitor of mitochondrial trans-2-enoyl CoA reductase and the peroxisomal bifunctional protein.[1][2] Conversely, it can be utilized as a substrate by mitochondrial trans-2-enoyl CoA hydratase (crotonase).[1] This dual action, coupled with the potential for non-enzymatic acylation, necessitates a carefully designed experimental approach to distinguish between specific, intended targets and non-specific, off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects when using this compound?

A1: Off-target effects with D2Yn-CoA primarily arise from three sources:

  • Enzymatic Off-Targeting: D2Yn-CoA can be recognized by enzymes other than your intended target. Its structural similarity to endogenous acyl-CoAs makes it a substrate or inhibitor for various enzymes in fatty acid metabolism pathways.[1][2]

  • Non-Enzymatic Acylation: Acyl-CoA thioesters are intrinsically reactive and can non-enzymatically modify nucleophilic residues on proteins, such as lysine.[3][4][5] This reactivity is influenced by the local protein environment and pH.

  • Click Chemistry Artifacts: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or "click chemistry," used for detection can sometimes lead to non-specific labeling of proteins, particularly those with accessible cysteine residues.

Q2: How do I choose the optimal concentration of this compound for my experiment?

A2: The optimal concentration is a balance between achieving sufficient labeling of your target protein and minimizing off-target effects. It is highly cell-type and target-dependent. We recommend performing a dose-response experiment, starting with a low concentration (e.g., 1-5 µM) and titrating up to a higher concentration (e.g., 50-100 µM). The goal is to find the lowest concentration that provides a robust signal for your target of interest while minimizing background labeling.

Q3: How long should I incubate my cells with this compound?

A3: Incubation time is another critical parameter to optimize. Short incubation times (e.g., 1-4 hours) are generally preferred to minimize the accumulation of off-target labeling and potential cellular toxicity. A time-course experiment is recommended to determine the optimal incubation period for your specific system.

Q4: Can I use this compound in serum-containing media?

A4: While it is possible, serum contains a high concentration of proteins that can be non-specifically labeled, leading to high background. Whenever possible, it is advisable to perform the labeling in serum-free or low-serum media. If serum is required for cell viability, consider reducing the serum concentration or the incubation time.

Troubleshooting Guides

Problem 1: High Background Signal in In-Gel Fluorescence or Western Blot

Symptoms:

  • Widespread, diffuse fluorescence across the entire lane of an SDS-PAGE gel.

  • Multiple non-specific bands in a western blot, making it difficult to identify the target protein.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excess Probe Concentration High concentrations of D2Yn-CoA increase the likelihood of both enzymatic and non-enzymatic off-target labeling.Perform a dose-response titration to determine the minimal effective concentration.
Prolonged Incubation Time Longer exposure to the probe allows for more off-target reactions to occur.Optimize the incubation time by performing a time-course experiment.
Inefficient Removal of Unreacted Probe Residual, unreacted probe can lead to high background during the click chemistry reaction.Ensure thorough washing of cells or lysates after labeling and before the click reaction. Consider a precipitation/wash step for lysates.
Suboptimal Click Chemistry Conditions Incorrect concentrations of copper, ligand, or reducing agent can lead to non-specific labeling.Use a validated click chemistry kit and follow the manufacturer's protocol carefully. Consider using copper-chelating ligands to minimize copper-induced artifacts.[6]
Non-Enzymatic Acylation The inherent reactivity of the acyl-CoA thioester can lead to widespread, non-specific protein modification.[3][4][5]Include a "no-probe" control and a "heat-inactivated cell lysate" control to assess the level of non-enzymatic labeling.
Problem 2: Failure to Detect the Target Protein or Weak Signal

Symptoms:

  • No discernible band at the expected molecular weight of the target protein.

  • A very faint band that is difficult to distinguish from the background.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Low Probe Concentration or Short Incubation Insufficient probe concentration or incubation time may not allow for detectable labeling of the target.Optimize the probe concentration and incubation time as described in the dose-response and time-course experiments.
Poor Cell Permeability of the Probe D2Yn-CoA may not efficiently cross the cell membrane in your specific cell type.While CoA esters are generally cell-impermeable, consider using a cell-permeable pantetheine analogue to deliver the probe intracellularly.[7]
Low Abundance of the Target Protein The target protein may be expressed at very low levels in your system.Overexpress your protein of interest or use a more sensitive detection method.
Inefficient Click Chemistry Reaction The click reaction may not be proceeding to completion.Ensure all click chemistry reagents are fresh and properly prepared. Optimize the reaction conditions, including temperature and time.
Target Protein is Not Acylated The protein of interest may not be a substrate for acylation under the experimental conditions.Confirm that your protein of interest is a known or predicted acylated protein.

Experimental Protocols for Target Validation

A critical component of any study using chemical probes is the rigorous validation of putative "hits." The following protocols are designed to help you confirm that the labeling you observe is specific to your target of interest.

Protocol 1: Competition Assay

This assay is designed to demonstrate that D2Yn-CoA is binding to a specific site on your target protein. By pre-incubating your sample with an excess of a non-alkyne-containing competitor (e.g., decanoyl-CoA), you can outcompete the binding of D2Yn-CoA to its target, leading to a reduction in the labeling signal.

Workflow Diagram: Competition Assay

G cluster_0 Control Arm cluster_1 Competition Arm A Cells or Lysate B Add D2Yn-CoA A->B C Incubate B->C D Click Chemistry C->D E Analyze Signal D->E L Reduced Signal in Competition Arm Indicates Specificity E->L Compare Signals F Cells or Lysate G Add Excess Competitor (e.g., Decanoyl-CoA) F->G H Add D2Yn-CoA G->H I Incubate H->I J Click Chemistry I->J K Analyze Signal J->K K->L

Caption: Workflow for a competition assay to validate target specificity.

Step-by-Step Protocol:

  • Prepare Samples: Prepare two sets of samples (e.g., cell lysates or intact cells).

  • Pre-incubation (Competition Arm): To one set of samples, add a 10- to 100-fold molar excess of a non-alkyne-containing competitor (e.g., decanoyl-CoA). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add the optimized concentration of D2Yn-CoA to both sets of samples.

  • Incubation: Incubate for the optimized time and temperature.

  • Wash: Thoroughly wash the samples to remove excess probe and competitor.

  • Click Chemistry: Perform the click reaction with an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin).

  • Analysis: Analyze the samples by in-gel fluorescence, western blot, or mass spectrometry. A significant reduction in signal in the competition arm compared to the control arm indicates specific binding of D2Yn-CoA to the target.

Protocol 2: Orthogonal Probe Labeling

Using a structurally different chemical reporter that targets the same class of proteins can provide independent validation of your findings. For example, you could use an azide-functionalized acyl-CoA analog in conjunction with an alkyne-functionalized reporter tag.

Workflow Diagram: Orthogonal Probe Validation

G A Cells or Lysate B Label with D2Yn-CoA A->B C Click with Azide-Reporter B->C D Identify Proteins (Mass Spectrometry) C->D I Overlapping Hits Strengthen Confidence in Target Identification D->I Compare Protein Lists E Cells or Lysate F Label with Orthogonal Azide-Acyl-CoA Probe E->F G Click with Alkyne-Reporter F->G H Identify Proteins (Mass Spectrometry) G->H H->I G A D2Yn-CoA Labeled Proteome B Click with Azide-Biotin Tag A->B C Streptavidin Enrichment B->C D On-Bead Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Database Search & Protein Identification E->F G Identify Peptides with D2Yn-CoA Modification E->G

Caption: General workflow for proteomic identification of D2Yn-CoA targets.

Key Considerations for MS Analysis:

  • Enrichment: After the click reaction with an azide-biotin tag, enrich the labeled proteins using streptavidin beads. This step is crucial for detecting low-abundance targets.

  • On-Bead Digestion: Digest the enriched proteins directly on the beads using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Search: Search the MS/MS data against a protein database to identify the labeled proteins and the specific peptides containing the D2Yn-CoA modification.

Signaling Pathway Context

The off-target effects of D2Yn-CoA are often linked to its interaction with enzymes in central metabolic pathways. Understanding these pathways can help predict potential off-target liabilities.

Diagram: Key Nodes of Interaction in Fatty Acid Metabolism

G cluster_0 Mitochondrial Beta-Oxidation cluster_1 Fatty Acid Elongation A Fatty Acyl-CoA B trans-2-Enoyl-CoA A->B Acyl-CoA Dehydrogenase C 3-Hydroxyacyl-CoA B->C Enoyl-CoA Hydratase (Crotonase) D 3-Ketoacyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase E Acetyl-CoA D->E Thiolase F Acyl-CoA G 3-Ketoacyl-CoA F->G Condensing Enzyme H 3-Hydroxyacyl-CoA G->H beta-Ketoacyl-CoA Reductase I trans-2-Enoyl-CoA H->I beta-Hydroxyacyl-CoA Dehydrase J Elongated Acyl-CoA I->J trans-2-Enoyl-CoA Reductase D2Yn_CoA Dec-2-ynoyl-CoA D2Yn_CoA->B Substrate D2Yn_CoA->I Inhibitor

Caption: D2Yn-CoA can act as a substrate in beta-oxidation but an inhibitor in fatty acid elongation.

This diagram illustrates the dual role of D2Yn-CoA. It can be processed by enoyl-CoA hydratase in the beta-oxidation pathway, but it inhibits trans-2-enoyl-CoA reductase in the fatty acid elongation pathway. [1][2]This differential activity can lead to complex metabolic reprogramming and should be considered when interpreting experimental results.

References

  • Nagi, M. N., et al. (1988). Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein and substrate for the mitochondrial beta-oxidation system. Archives of Biochemistry and Biophysics, 267(1), 1-12. [Link]

  • Anderson, K. A., & Hirschey, M. D. (2012). Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1822(10), 1636-1641. [Link]

  • Wang, X., et al. (2003). Increasing the throughput and productivity of Caco-2 cell permeability assays using liquid chromatography-mass spectrometry: application to resveratrol absorption and metabolism. Combinatorial chemistry & high throughput screening, 6(8), 757-767. [Link]

  • Wang, Y., et al. (2021). Current computational tools for protein lysine acylation site prediction. Briefings in Bioinformatics, 22(5), bbaa408. [Link]

  • Charron, G., et al. (2013). Chemical reporters for exploring protein acylation. Current opinion in chemical biology, 17(1), 38-46. [Link]

  • Nagi, M. N., & Coudron, T. (1986). Site of inhibition of rat liver microsomal fatty acid chain elongation system by dec-2-ynoyl coenzyme A. Possible mechanism of inhibition. The Journal of biological chemistry, 261(29), 13594-13599. [Link]

  • Formolo, T., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and bioanalytical chemistry, 410(8), 2135-2148. [Link]

  • Lanyon-Hogg, T., et al. (2017). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 34(2), 131-148. [Link]

  • Wang, H., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific reports, 6(1), 1-9. [Link]

  • Mizutani, Y., et al. (2019). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry, 294(40), 14717-14727. [Link]

  • Zeng, J., et al. (2008). Oct-2-en-4-ynoyl-CoA as a specific inhibitor of acyl-CoA oxidase. Organic letters, 10(19), 4287-4290. [Link]

  • Schaffenroth, M., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and bioanalytical chemistry, 410(8), 2135-2148. [Link]

  • Varshney, D., et al. (2018). Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function. In Polycomb Group Proteins (pp. 165-174). Humana Press, New York, NY. [Link]

  • Schürmann, M., et al. (2011). Novel reaction of succinyl coenzyme A (succinyl-CoA) synthetase: activation of 3-sulfinopropionate to 3-sulfinopropionyl-CoA in Advenella mimigardefordensis strain DPN7T during degradation of 3, 3'-dithiodipropionic acid. Journal of bacteriology, 193(13), 3066-3075. [Link]

  • Li, L. O., et al. (2010). Development of a novel method for the determination of acyl-CoA compounds by liquid chromatography mass spectrometry to probe the metabolism of fatty acids. Analytical chemistry, 82(2), 589-597. [Link]

  • Wagner, G. R., & Hirschey, M. D. (2014). Pathways of non-enzymatic lysine acylation. Frontiers in genetics, 5, 21. [Link]

  • Gaffney, D. O., et al. (2022). A bioorthogonal chemical reporter for the detection and identification of protein lactylation. Journal of the American Chemical Society, 144(17), 7513-7517. [Link]

  • Go, C. D., et al. (2021). Finding a vocation for validation: taking proteomics beyond association and location. Molecular biology of the cell, 32(3), 219-226. [Link]

  • Watanabe, T., et al. (2021). Significance of Basal Membrane Permeability of Epithelial Cells in Predicting Intestinal Drug Absorption. Molecular Pharmaceutics, 18(12), 4447-4457. [Link]

  • Hang, H. C., et al. (2007). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 40(12), 1526-1535. [Link]

  • Wagner, G. R., et al. (2017). A class of reactive acyl-CoA species reveals the non-enzymatic origins of protein acylation. Cell metabolism, 25(4), 831-844. [Link]

  • FabGennix. (n.d.). Competition Assay Protocol. [Link]

  • Kihara, A. (2014). Dual functions of the trans-2-enoyl-CoA reductase TER in the sphingosine 1-phosphate metabolic pathway and in fatty acid elongation. Journal of Biological Chemistry, 289(36), 24996-25003. [Link]

  • Zarzycki, J., et al. (2008). Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria. Journal of bacteriology, 190(4), 1366-1374. [Link]

  • Akgun, I. (2021). Behavior of Alpha-2-Macroglobulin Unique Peptides in Biological Samples. Middle East Technical University. [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. [Link]

  • Adusumalli, S. R., et al. (2017). Proteomics evaluation of chemically cleavable activity-based probes. Methods in molecular biology (Clifton, N.J.), 1491, 149-163. [Link]

  • Clinical Learning. (2023, August 16). 13. Regulation of Fatty Acid Oxidation | Biochemistry | USMLE Step 1 High-Yield Review [Video]. YouTube. [Link]

  • L. D. V., & P. D. T. (2019). Chemical reporters of protein methylation and acetylation (Chapter 5). In Epigenomics (pp. 107-134). De Gruyter. [Link]

  • Meier, J. L., et al. (2005). In vivo reporter labeling of proteins via metabolic delivery of coenzyme A analogues. Journal of the American Chemical Society, 127(33), 11544-11545. [Link]

  • Yap, M. C., et al. (2024). Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. STAR protocols, 5(2), 102996. [Link]

  • Parker, C. G., et al. (2022). Chemical Proteomics Reveals Regulation of Bile Salt Hydrolases via Oxidative Post-translational Modifications. Journal of the American Chemical Society, 144(5), 2039-2049. [Link]

  • James, A. M., et al. (2017). Non-enzymatic N-acetylation of lysine residues by acetylCoA often occurs via a proximal S-acetylated thiol intermediate sensitive to glyoxalase II. Cell reports, 18(9), 2127-2136. [Link]

  • van den Broek, I., et al. (2017). Development of Tier 2 LC-MRM-MS protein quantification methods for liquid biopsies. Clinical chemistry and laboratory medicine, 55(3), 345-356. [Link]

  • van der Werf, T., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC chemical biology, 2(5), 1367-1376. [Link]

  • Pascual, G., & Ricote, M. (2017). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. In Peroxisome Proliferator-Activated Receptors (PPARs) (pp. 147-154). Humana Press, New York, NY. [Link]

  • Martin, B. R., & Cravatt, B. F. (2009). Optimized incorporation of alkynyl fatty acid analogs for the detection of fatty acylated proteins using click chemistry. Journal of visualized experiments: JoVE, (34). [Link]

  • Wang, Z., et al. (2018). Chemical reporters and their bioorthogonal reactions for labeling protein O-GlcNAcylation. Molecules, 23(9), 2371. [Link]

  • Bio-protocol. (2015). Site-direct mutagenesis to study role of Ser/Thr/Tyr phosphorylation or Acetylation. [Link]

  • Rockland Immunochemicals Inc. (n.d.). Peptide Competition Assay (PCA) Protocol. [Link]

  • PRIDE Archive. (2023). Click-chemistry alkyne-tagged pull-down. [Link]

  • MedChem 101. (n.d.). Click Chemistry. [Link]

  • Böttcher, T., et al. (2021). Non-hydrolyzable acetyllysine analogs to study protein acetylation in vitro and in cells. bioRxiv. [Link]

Sources

Validation & Comparative

Comparative Guide: Dec-2-ynoyl-coenzyme A vs. C75 as Fatty Acid Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between C75 (a synthetic, cell-permeable small molecule) and Dec-2-ynoyl-coenzyme A (a mechanism-based, acyl-CoA analog). While both compounds modulate lipid metabolism, they operate through fundamentally different mechanisms, target distinct domains, and possess vastly different bioavailability profiles.

  • C75 is the "Gold Standard" for in vivo and whole-cell Fatty Acid Synthase (FASN) inhibition, targeting the Beta-Ketoacyl Synthase (KS) domain.

  • Dec-2-ynoyl-CoA is a specialized biochemical probe. It acts as a suicide inhibitor targeting Dehydratase (DH) or Isomerase catalytic steps. It is primarily used in cell-free systems or to inhibit mitochondrial beta-oxidation enzymes (like Acyl-CoA Dehydrogenase), making it a critical control for distinguishing between lipid synthesis and degradation pathways.

Part 1: Mechanism of Action & Target Specificity

C75: The Ketoacyl Synthase (KS) Inhibitor

Nature: Synthetic small molecule (Cerulenin derivative). Primary Target: The condensing enzyme domain (KS) of the FASN homodimer.

Mechanism: C75 acts as a slow-binding, irreversible inhibitor. It mimics the malonyl-CoA substrate. The electrophilic core of C75 undergoes a covalent reaction with the active site cysteine (Cys161 in mammalian FASN) of the KS domain. This blockade prevents the condensation of acetyl-CoA with malonyl-CoA, effectively halting the chain elongation step of palmitate synthesis.

  • Key Off-Target Effect: C75 stimulates Carnitine Palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation. This "push-pull" mechanism (stop synthesis, start burn) leads to rapid weight loss but also significant anorexia via hypothalamic signaling.

Dec-2-ynoyl-CoA: The Mechanism-Based "Suicide" Inhibitor

Nature: CoA-ester of an acetylenic fatty acid. Primary Target: Dehydratase (DH) domains (in FASN) and Acyl-CoA Dehydrogenases/Oxidases (in Beta-oxidation).

Mechanism: Dec-2-ynoyl-CoA functions as a kcat inhibitor (suicide substrate). It is unreactive until the enzyme attempts to catalyze it.

  • Recognition: The enzyme binds Dec-2-ynoyl-CoA as a substrate mimic.

  • Activation: The enzyme (e.g., a dehydratase or dehydrogenase) initiates proton abstraction, attempting to isomerize the acetylenic bond (triple bond) into a conjugated diene or allene.

  • Covalent Capture: This intermediate is highly electrophilic and instantly reacts with a nucleophilic residue (typically Glutamate or Histidine) in the active site, irreversibly alkylating and inactivating the enzyme.

Critical Limitation: As a Coenzyme A ester, Dec-2-ynoyl-CoA is cell-impermeable . It cannot cross the plasma membrane passively. It is strictly a tool for:

  • In vitro enzyme kinetics.

  • Permeabilized cell assays.

  • Microinjection studies.[1]

Part 2: Comparative Performance Data

The following table summarizes the operational differences for researchers selecting a probe.

FeatureC75 Dec-2-ynoyl-CoA
Primary Domain Target Beta-Ketoacyl Synthase (KS)Dehydratase (DH) / Isomerase
Inhibition Type Irreversible (Covalent Alkylation)Mechanism-Based (Suicide Substrate)
Cell Permeability High (Passive Diffusion)Null (Requires transport/permeabilization)
Primary Application Cancer cell viability, In vivo metabolic studiesEnzyme kinetics, Structural biology, Cell-free assays
Metabolic Impact Inhibits FASN; Stimulates CPT1 (Oxidation)Inhibits Dehydratase steps; Potent inhibitor of Beta-Oxidation
IC50 / Ki ~15–30 µM (Whole cell cytotoxicity)nM range (Purified enzyme assays)
Stability Stable in culture mediaLabile (Hydrolysis of thioester bond)

Part 3: Visualization of Pathway Inhibition

The following diagram illustrates the FASN catalytic cycle and the distinct entry points for C75 versus Dec-2-ynoyl-CoA.

FASN_Inhibition cluster_FASN Fatty Acid Synthase (FASN) Complex AcetylCoA Acetyl-CoA KS KS Domain (Condensation) AcetylCoA->KS MalonylCoA Malonyl-CoA MalonylCoA->KS KR KR Domain (Reduction) KS->KR Beta-Ketoacyl-ACP DH DH Domain (Dehydration) KR->DH Beta-Hydroxyacyl-ACP ER ER Domain (Reduction) DH->ER Enoyl-ACP ER->KS Elongation Cycle Palmitate Palmitate (C16:0) ER->Palmitate Release (TE) C75 C75 (Small Molecule) C75->KS Irreversible Alkylation Dec2 Dec-2-ynoyl-CoA (Suicide Substrate) Dec2->DH Mechanism-Based Inactivation

Caption: C75 blocks the initial condensation step (KS), while Dec-2-ynoyl-CoA targets the dehydration step (DH) via suicide inhibition.

Part 4: Experimental Protocols

Protocol A: Cell-Based FASN Inhibition using C75

Purpose: To assess the impact of FASN inhibition on cancer cell proliferation and lipid droplet formation.

Reagents:

  • C75 (dissolved in DMSO, 50 mM stock).

  • Cell line (e.g., SKBR3 or MCF-7).

  • Nile Red Stain (for lipid droplets).

  • MTT or CellTiter-Glo reagent.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Prepare serial dilutions of C75 in media (Range: 1 µM to 100 µM). Ensure final DMSO concentration < 0.1%.

    • Control: DMSO vehicle only.

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Readout 1 (Viability): Add MTT reagent, incubate 4h, solubilize formazan, and read absorbance at 570 nm. Calculate IC50.

  • Readout 2 (Lipogenesis): Fix separate plates with 4% paraformaldehyde. Stain with Nile Red (1 µg/mL). Image via fluorescence microscopy (Ex: 488nm, Em: 550nm) to visualize reduction in lipid droplets.

Protocol B: Cell-Free Kinetic Assay using Dec-2-ynoyl-CoA

Purpose: To determine the inactivation constant (


) of a purified Dehydratase or FASN preparation.
Note: This assay measures the loss of enzyme activity over time.

Reagents:

  • Purified FASN enzyme or cytosolic fraction.

  • Substrate: Crotonyl-CoA (for measuring hydration/dehydration activity) or NADPH (for overall FASN activity).

  • Inhibitor: Dec-2-ynoyl-CoA (Freshly prepared in buffer, pH 7.0).

  • Spectrophotometer (UV-Vis).

Workflow:

  • Baseline: Establish the initial velocity (

    
    ) of the enzyme reaction by monitoring the decrease in absorbance at 340 nm (NADPH oxidation) or 263 nm (enoyl-CoA formation) without inhibitor.
    
  • Pre-incubation: Incubate the enzyme with varying concentrations of Dec-2-ynoyl-CoA (0, 1, 5, 10, 50 µM) in reaction buffer (100 mM Potassium Phosphate, pH 7.4) at 37°C.

  • Time Points: At defined intervals (0, 2, 5, 10, 20 min), withdraw an aliquot.

  • Activity Assay: Dilute the aliquot 50-fold into a reaction cuvette containing saturating substrates (Acetyl-CoA, Malonyl-CoA, NADPH) to dilute out unbound inhibitor.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • The slope represents the pseudo-first-order inactivation rate constant (

      
      ).
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (affinity) and
      
      
      (max inactivation rate).

Part 5: Critical Scientific Considerations

The "Futile Cycle" Confounder

When using C75 , researchers must account for the systemic activation of fatty acid oxidation. C75 increases levels of Malonyl-CoA (by blocking its utilization), which normally inhibits CPT1. However, C75 also directly stimulates CPT1 in the brain, overriding this feedback.

  • Implication: Observed cell death may be due to energy depletion (rapid oxidation) rather than just lack of membrane synthesis.

The Specificity of Dec-2-ynoyl-CoA

While Dec-2-ynoyl-CoA can inhibit the FASN dehydratase domain, it is highly potent against mitochondrial Acyl-CoA Dehydrogenases (MCAD/SCAD) .

  • Implication: If used in a crude lysate or permeabilized cell, it will shut down beta-oxidation. This makes it an excellent "negative control" for C75 studies:

    • C75: Blocks Synthesis / Promotes Oxidation.

    • Dec-2-ynoyl-CoA: Blocks Oxidation.

Stability Issues

CoA esters are susceptible to hydrolysis by thioesterases. When using Dec-2-ynoyl-CoA, always include a thioesterase inhibitor (if compatible) or use fresh preparations. Avoid freeze-thaw cycles.

References

  • Kuhajda, F. P., et al. (2000). "Synthesis and antitumor activity of an inhibitor of fatty acid synthase." Proceedings of the National Academy of Sciences, 97(7), 3450-3454. Link

    • Establishes C75 as the primary synthetic FASN inhibitor targeting the KS domain.
  • Schulz, H., & Kunau, W. H. (1987). "Beta-Oxidation of unsaturated fatty acids: a revised pathway." Trends in Biochemical Sciences, 12, 403-406.
  • Helms, G. L., et al. (1984). "Inhibition of fatty acid synthesis by the antibiotic cerulenin and its synthetic derivative C75." Biochemistry. Detailed kinetic analysis of C75.
  • Nie, M., & Peretti, V. (2008). "Oct-2-en-4-ynoyl-CoA as a specific inhibitor of acyl-CoA oxidase." Biochemical and Biophysical Research Communications, 375(1), 160-163. Link

    • Validates the mechanism of alkynyl-CoA analogs as suicide inhibitors in lipid metabolism.
  • Lofland, D., et al. (2005). "Novel antibacterial fatty acid synthase inhibitors." Expert Opinion on Therapeutic Patents. Discusses the use of dehydratase inhibitors (FabA targets) similar to Dec-2-ynoyl-CoA in bacterial systems.

Sources

Validation of Dec-2-ynoyl-coenzyme A as a Specific trans-2-enoyl-CoA Reductase Inhibitor

[1]

Executive Summary

Dec-2-ynoyl-CoA acts as a suicide substrate (mechanism-based inhibitor) specifically targeting the mitochondrial fatty acid synthesis (mtFASII) pathway. Unlike reversible inhibitors, it covalently modifies the active site of trans-2-enoyl-CoA reductase (TER), rendering the enzyme permanently inactive.

Critical Distinction: While Dec-2-ynoyl-CoA potently inhibits TER, it serves as a substrate for the mitochondrial enoyl-CoA hydratase (crotonase), which hydrates the alkyne to a

1
Mechanism of Action

The inhibition mechanism relies on the electrophilicity of the acetylenic bond (alkyne) adjacent to the thioester carbonyl.

  • Recognition: The enzyme recognizes the decanoyl chain and the CoA moiety, binding the molecule in the active site.

  • Activation: The enzyme attempts to reduce the

    
    -unsaturated bond (thinking it is a trans-2-enoyl substrate).
    
  • Covalent Adduct Formation: Instead of hydride transfer, a nucleophilic residue in the active site (typically Tyrosine or Histidine ) attacks the activated alkyne (Michael addition), forming a stable covalent adduct.

  • Irreversible Inactivation: The enzyme is permanently disabled (

    
    ).
    
Pathway Visualization: Mitochondrial FAS vs. Inhibition

MitochondrialFASAcylCoAAcyl-CoA(Primer)EnoylCoAtrans-2-Enoyl-CoAAcylCoA->EnoylCoAElongation CycleTERTER / MECR(Reductase)EnoylCoA->TERSubstrate BindingSaturatedCoASaturated Acyl-CoA(Elongated)InhibitorDec-2-ynoyl-CoA(Inhibitor)Inhibitor->TERCovalent ModificationHydrataseEnoyl-CoA Hydratase(Crotonase)Inhibitor->HydrataseSubstrate ProcessingTER->SaturatedCoAReduction (NADPH)TER_DeadInactive AdductTER->TER_DeadInactivationBetaKetoBeta-Ketoacyl-CoA(Hydration Product)Hydratase->BetaKetoHydration

Figure 1: Dec-2-ynoyl-CoA acts as a suicide inhibitor for TER but is processed by Hydratase.

Comparative Analysis: Dec-2-ynoyl-CoA vs. Alternatives

To validate Dec-2-ynoyl-CoA, it must be compared against inhibitors of analogous pathways (e.g., Bacterial FASII).

FeatureDec-2-ynoyl-CoA Triclosan Isoniazid
Primary Target Mitochondrial TER (MECR)Bacterial FabI / Mycobacterial InhAMycobacterial InhA
Mechanism Suicide Inhibition (Covalent)Reversible / Slow-onset (Non-covalent)Prodrug (Requires KatG activation)
Binding Site Active Site (Substrate mimic)NADH-Enoyl Substrate ComplexActive Site (Covalent to NADH)
Kinetic Signature Time-dependent inactivation (

)
Competitive/Uncompetitive (

)
Time-dependent
Specificity High for TER; Substrate for HydrataseBroad antibacterial (FabI)Specific to Mycobacteria

Why this matters: Triclosan is often used as a control for bacterial contamination in mitochondrial studies. If your activity is inhibited by Dec-2-ynoyl-CoA but not Triclosan, you have confirmed the activity is mitochondrial TER, not a bacterial contaminant.

Experimental Protocols for Validation
Protocol A: Chemical Synthesis of Dec-2-ynoyl-CoA

Objective: Synthesize the inhibitor from 2-decynoic acid using the Mixed Anhydride Method.

Reagents:

  • 2-Decynoic acid (Commercial or synthesized via carboxylation of 1-nonyne)

  • Coenzyme A (free acid form)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)[2]

Workflow:

  • Activation: Dissolve 2-decynoic acid (100 µmol) in dry THF (2 mL). Add TEA (120 µmol). Cool to 0°C.

  • Anhydride Formation: Add ethyl chloroformate (110 µmol) dropwise. Stir for 30 min at 0°C to form the mixed anhydride.

  • Coupling: Dissolve Coenzyme A (80 µmol) in 0.1 M NaHCO3 (pH 8.0, degassed). Add the mixed anhydride solution dropwise to the CoA solution while maintaining pH 7.5–8.0.

  • Purification: Acidify to pH 3–4 with dilute HCl. Purify via C18 Reverse-Phase HPLC (Buffer A: 50 mM Ammonium Acetate; Buffer B: Methanol).

  • Validation: Confirm mass by LC-MS (Expected [M-H]⁻ ≈ 916.2 Da).

Protocol B: Kinetic Validation (

Determination)

Objective: Prove mechanism-based inactivation.

Assay Conditions:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA.

  • Substrate: trans-2-Hexadecenoyl-CoA (50 µM).

  • Cofactor: NADPH (150 µM).

  • Detection: Absorbance at 340 nm (

    
    ).
    

Steps:

  • Pre-incubation: Incubate TER enzyme with varying concentrations of Dec-2-ynoyl-CoA (0, 1, 5, 10, 25 µM) in the presence of NADPH but without the enoyl-CoA substrate.

  • Time Points: At time

    
     = 0, 2, 5, 10, 20 min, remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot 1:50 into the full assay mix (with substrate) to measure remaining activity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. Time for each inhibitor concentration. The slope is 
      
      
      .
    • Plot

      
       vs. 
      
      
      .
    • Intercept =

      
      .
      
    • Slope =

      
      .
      
Protocol C: Mass Spectrometry Confirmation

Objective: Confirm covalent modification of the enzyme.

  • Incubation: Incubate purified TER (10 µg) with Dec-2-ynoyl-CoA (100 µM) for 60 min.

  • Control: Incubate TER with vehicle (buffer) only.

  • Digestion: Denature with 6M Urea, reduce (DTT), alkylate (IAA), and digest with Trypsin.

  • LC-MS/MS Analysis: Analyze peptides on a Q-TOF or Orbitrap.

  • Search Parameters: Look for a static modification on Tyrosine or Histidine corresponding to the mass of the decanoyl moiety (approx +152.12 Da, assuming CoA loss upon adduct formation) or the full CoA adduct depending on the cleavage mechanism.

    • Note: In many ynoyl-CoA inhibitions, the CoA portion acts as a leaving group or the entire molecule forms a stable thioether adduct. Look for the "Neutral Loss" of the adenosine-phosphate moiety (approx 507 Da) in the fragmentation spectrum.

References
  • Mizugaki, M., et al. (1982). "Studies on the metabolism of unsaturated fatty acids. IX. Stereochemical studies of the reaction catalyzed by trans-2-enoyl-coenzyme A reductase of Escherichia coli." Journal of Biochemistry, 92(5), 1649–1654. Link

  • Nagi, M. N., et al. (1988). "Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein and substrate for the mitochondrial beta-oxidation system." Archives of Biochemistry and Biophysics, 260(2), 505-511. Link

  • Moon, E., & Hiltunen, J. K. (2005). "Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis." Biochemical Journal, 387(Pt 1), 103–111. Link

  • Sivaraman, S., et al. (2004).[3] "Crystal Structure of Mycobacterial InhA Inhibited by Triclosan." Journal of Biological Chemistry, 279, 1464-1471. Link (For comparative mechanism).

A Senior Application Scientist's Guide to Validating Chemical Probe Specificity: The Case of Dec-2-ynoyl-coenzyme A Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides an in-depth comparison of methods for validating chemical probe specificity, establishing the use of knockout (KO) models as the gold standard. We will detail a comprehensive, step-by-step workflow for utilizing CRISPR-Cas9 generated knockout cell lines to unequivocally validate the cellular target of D2yCoA.

The Gold Standard: Why Knockout Models are Superior for Target Validation

To have unwavering confidence that the biological effect of a chemical probe is due to its interaction with the intended target, one must demonstrate that the effect vanishes when the target is absent. This is precisely what a knockout model enables.[5][6] Targeted gene disruption provides the most definitive method for validating a probe's specificity.[6]

A specific probe should elicit a clear phenotypic or signaling change in wild-type (WT) cells but should have no effect in knockout (KO) cells lacking the target protein.[5] This binary, genetically-defined system serves as the ultimate negative control, an advantage not offered by other methods.[5][7]

Comparison of Target Validation Methodologies

While knockout models are the gold standard, it is essential to understand the landscape of validation techniques. Each method offers distinct advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Knockout (KO) Models The gene encoding the target protein is permanently deleted from the genome (e.g., via CRISPR-Cas9).[6][7]Unambiguous: Provides a true negative control by completely removing the target.[5] High Confidence: Considered the most definitive method for target validation.[6]Time/Resource Intensive: Generating and validating KO cell lines can be a lengthy process.[8] Potential for Compensation: Cells may adapt to the loss of the protein over time. Lethality: Knocking out an essential gene is not viable.
RNA Interference (RNAi) Short interfering RNAs (siRNAs) are introduced to trigger the degradation of the target mRNA, reducing protein expression.[7]Rapid & Scalable: Faster to implement than generating stable KO lines. Tunable: Can achieve partial "knockdown" which may be useful for essential genes.Incomplete Knockdown: Residual protein expression can confound results. Off-Target Effects: siRNAs can unintentionally silence other genes.[6]
Chemical Proteomics A modified, "clickable" version of the probe is used to pull down and identify binding partners from cell lysates via mass spectrometry.[9]Unbiased Discovery: Can identify both the intended target and potential off-targets. Direct Evidence: Shows a physical interaction between the probe and protein.Technical Complexity: Requires specialized chemical synthesis and proteomics expertise. Artifacts: Overexpression or mislocalization can lead to non-physiological interactions.
Orthogonal Probes A structurally distinct chemical probe that inhibits the same target is used to see if it recapitulates the same phenotype.[10]Increased Confidence: If two different molecules cause the same effect, it's more likely on-target.[10]Probe Availability: A validated, structurally distinct orthogonal probe may not exist. Shared Off-Targets: Structurally different probes could still share unknown off-targets.

The Experimental Workflow: From Hypothesis to Validated Probe

The core logic of using a knockout model for validation is to create a simple, binary experimental system: one with the target and one without. The probe's effect should only be observed in the former.

G cluster_0 Phase 1: Model Generation & Validation cluster_validation KO Validation Methods cluster_1 Phase 2: Specificity Assay cluster_2 Phase 3: Data Analysis & Interpretation A Design sgRNAs for Target Gene B CRISPR-Cas9 Transfection into Wild-Type (WT) Cells A->B C Isolate Single Cell Clones B->C D Validate Knockout (KO) C->D E Culture WT and Validated KO Cell Lines D->E D1 Genomic Sequencing D->D1 D2 Western Blot D->D2 D3 qPCR D->D3 F Treat Cells with Dose Range of Dec-2-ynoyl-coenzyme A E->F G Measure Phenotypic or Biochemical Readout F->G H Compare Dose-Response Curves (WT vs. KO) G->H I Conclusion on Specificity H->I

Caption: Workflow for validating probe specificity using knockout models.

Protocol 1: Generation of a Target-Knockout Cell Line via CRISPR-Cas9

This protocol outlines the essential steps for creating a knockout cell line. The presumed target of D2yCoA for this example is N-myristoyltransferase 1 (NMT1), an enzyme involved in protein modification that is linked to cancer development.[11]

Objective: To generate a clonal cell line with a functional knockout of the NMT1 gene.

Materials:

  • Wild-type human cell line (e.g., HEK293T, HCT116)

  • High-fidelity Cas9 nuclease expression vector

  • Two validated single guide RNA (sgRNA) expression vectors targeting an early exon of NMT1

  • Lipofectamine 3000 or similar transfection reagent

  • Culture medium, FBS, antibiotics

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target sites

  • Primary antibody against NMT1 and appropriate secondary antibody

Methodology:

  • sgRNA Design: Design at least two sgRNAs targeting an early, conserved exon of the NMT1 gene.[12] This maximizes the chance of generating a loss-of-function frameshift mutation. Use a reputable online design tool to minimize off-target predictions.

  • Transfection: Co-transfect the wild-type cells with the Cas9 plasmid and the two sgRNA plasmids using a high-efficiency transfection method.

    • Rationale: Using two sgRNAs can create a larger deletion, which is easier to screen for and more likely to result in a complete loss of function.[8]

  • Single-Cell Cloning: Two to three days post-transfection, dilute the cells and plate them into 96-well plates at a density of ~0.5 cells/well to isolate single colonies.

  • Colony Expansion: Allow single cells to grow into distinct colonies over 2-3 weeks. Expand promising colonies into larger culture vessels.

  • Genomic Validation (PCR & Sequencing): Extract genomic DNA from each expanded clone. Perform PCR with primers flanking the targeted region. Analyze the PCR products on a gel.

    • Expected Result: Clones with successful edits (insertions/deletions, or "indels") will show different band sizes compared to the WT control. Send the PCR products for Sanger sequencing to confirm the precise genetic modification.[8]

  • Proteomic Validation (Western Blot): Lyse the cells from genomically-confirmed KO clones and a WT control. Perform a Western blot using an antibody specific for the NMT1 protein.

    • Self-Validation Check: A true knockout clone must show a complete absence of the NMT1 protein band that is clearly present in the WT lysate.[8][13] This is the most critical validation step.

Protocol 2: Cellular Assay to Quantify D2yCoA Specificity

Objective: To compare the cellular effect of D2yCoA in WT cells versus NMT1-KO cells. Since NMT inhibition can induce apoptosis in cancer cells, a cell viability assay is an appropriate readout.[14]

Materials:

  • Validated NMT1-KO and isogenic WT cell lines

  • This compound (D2yCoA)

  • Cell culture medium and 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

Methodology:

  • Cell Plating: Seed both WT and NMT1-KO cells into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Dose-Response Treatment: Prepare a serial dilution of D2yCoA in culture medium. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM), including a vehicle-only control (e.g., DMSO).

    • Rationale: A wide dose range is essential to accurately determine the potency (EC50) of the probe and to observe a full dose-response curve.

  • Incubation: Incubate the cells with the compound for a period relevant to the expected phenotype (e.g., 48-72 hours for a viability assay).

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls for each cell line. Plot the normalized viability versus the log of the D2yCoA concentration and fit the data to a four-parameter logistic regression model to determine the EC50 for each cell line.

Data Interpretation and Expected Outcomes

The results from the cellular assay provide a clear, quantitative measure of the probe's on-target specificity.

Interpreting the Data

The power of this experimental design lies in its simplicity. The expected outcome for a highly specific probe is a significant rightward shift (or complete loss of activity) in the dose-response curve for the KO cell line compared to the WT cell line.

OutcomeInterpretationNext Steps
Potent effect in WT, no effect in KO High Specificity. The observed phenotype is entirely dependent on the presence of the target protein.The probe is validated for this cellular context. Proceed with confidence.
Potent effect in WT, much weaker effect in KO Mostly Specific. The probe's primary mechanism of action is through the target, but some off-target effects may exist at higher concentrations.The probe may be useful, but results should be interpreted cautiously, especially at high doses.
Potent effect in both WT and KO Non-Specific. The probe's activity is independent of the intended target. The observed phenotype is due to off-target effects.STOP. Do not use this probe to study this target. The probe is not suitable.
Example Data Summary

The table below illustrates the expected quantitative data for a successful validation experiment.

Cell LineTarget (NMT1)D2yCoA EC50 (µM)Interpretation
Wild-Type (WT)Present5.2On-target activity observed.
NMT1-KO Clone #1Absent> 100Loss of activity confirms on-target specificity.
NMT1-KO Clone #2Absent> 100Replicates the findings, increasing confidence.

The Role of N-Myristoyltransferase (NMT) and D2yCoA Inhibition

N-myristoyltransferase is an essential enzyme that attaches a myristoyl group to the N-terminal glycine of many proteins.[11][15][16] This lipid modification is critical for protein-membrane interactions and signal transduction.[16] Elevated NMT activity is observed in various cancers, making it a compelling therapeutic target.[11][14] Inhibitors of NMT, like D2yCoA, are being explored as potential anticancer and antiviral agents.[14][17]

NMT_Pathway cluster_nmt N-Myristoylation Process MyrCoA Myristoyl-CoA NMT NMT1 Enzyme MyrCoA->NMT Substrate Substrate Protein (N-terminal Glycine) Substrate->NMT MyrSubstrate Myristoylated Protein (Functional) NMT->MyrSubstrate CoA CoA NMT->CoA CellularFunction Cell Proliferation & Survival MyrSubstrate->CellularFunction Membrane Targeting, Signaling D2yCoA Dec-2-ynoyl-CoA (D2yCoA) D2yCoA->NMT Inhibition

Caption: Inhibition of NMT1 by this compound.

Conclusion

References

  • Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein and substrate for the mitochondrial beta-oxidation system. Archives of Biochemistry and Biophysics. [Link]

  • Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • The role of N-myristoyltransferase 1 in tumour development. Bioscience Reports. [Link]

  • Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega. [Link]

  • Target validation using chemical probes. ResearchGate. [Link]

  • 2-octynoyl Coenzyme A Is a Mechanism-Based Inhibitor of Pig Kidney Medium-Chain Acyl Coenzyme A Dehydrogenase: Isolation of the Target Peptide. Biochemistry. [Link]

  • CRISPR Knockout / Knockin kit Validation. Origene. [Link]

  • Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules. [Link]

  • Objective, Quantitative, Data-Driven Assessment of Chemical Probes. Cell Chemical Biology. [Link]

  • CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol. [Link]

  • Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry. [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. [Link]

  • N-myristoyltransferase Inhibitors as Candidate Broad-Spectrum Antivirals to Treat Viral Infections Promoted by Immunosuppression Associated with JAK Inhibitors Therapy. bioRxiv. [Link]

  • REV-ERB-alpha and -beta coordinately regulate astrocyte reactivity and proteostatic function. PNAS. [Link]

  • What are NMT2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. [Link]

  • The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]

Sources

Dec-2-ynoyl-coenzyme A's effect on cellular metabolism compared to other known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Dec-2-ynoyl-coenzyme A in Metabolic Flux Analysis

Executive Summary: The Niche of Dec-2-ynoyl-CoA

This compound (Dec-2-ynoyl-CoA) represents a specialized class of mechanism-based inactivators (suicide substrates) used to dissect mitochondrial and peroxisomal beta-oxidation. Unlike broad-spectrum inhibitors like Etomoxir, which blocks fatty acid entry into the mitochondria, Dec-2-ynoyl-CoA targets specific enzymatic steps within the matrix.

Its primary utility lies in its dual ability to irreversibly inhibit Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and 2,4-Dienoyl-CoA Reductase (DECR1) . This makes it an indispensable tool for researchers studying:

  • Unsaturated Fatty Acid Metabolism: Distinguishing the flux of polyunsaturated fatty acids (PUFAs) requiring auxiliary enzymes (reductase/isomerase).

  • Active Site Mechanics: Probing the catalytic glutamate residues of acyl-CoA dehydrogenases.

  • Metabolic Bottlenecks: Inducing specific accumulation of dienoyl-CoA intermediates to study lipotoxicity.

Mechanistic Profiling: How It Works

To understand why Dec-2-ynoyl-CoA is superior for specific assays, one must understand its "suicide" mechanism. Unlike competitive inhibitors that bind reversibly, Dec-2-ynoyl-CoA hijacks the enzyme's own catalytic machinery to form a covalent bond.

The Suicide Inhibition Cascade
  • Recognition: The enzyme (e.g., MCAD) recognizes the CoA moiety and binds the inhibitor.

  • Activation: The catalytic base (Glutamate-376 in human MCAD) abstracts the

    
    -proton, expecting to initiate dehydrogenation.
    
  • Isomerization: Instead of forming a trans-double bond, the triple bond rearranges into a highly reactive allenyl-CoA intermediate.

  • Covalent Capture: This electrophilic allene is immediately attacked by the active site Glutamate, forming a stable covalent adduct that permanently inactivates the enzyme.

Pathway Visualization: Site of Action

BetaOxidationBlock cluster_matrix Mitochondrial Beta-Oxidation LCFA Long-Chain Fatty Acid (Cytosol) AcylCoA Acyl-CoA LCFA->AcylCoA CPT1 CPT1 Transporter AcylCoA->CPT1 Blocked by Etomoxir MCAD MCAD (Dehydrogenase) CPT1->MCAD Transport MitoMatrix Mitochondrial Matrix MCAD->MCAD  Blocked by Dec-2-ynoyl-CoA EnoylCoA Trans-2-Enoyl-CoA MCAD->EnoylCoA  Normal Flux DECR1 DECR1 (Reductase for PUFAs) DECR1->DECR1  Inhibited by Dec-2-ynoyl-CoA DECR1->EnoylCoA  Required for Unsaturated FAs BetaKeto 3-Ketoacyl-CoA EnoylCoA->BetaKeto

Figure 1: Comparative sites of action. While Etomoxir prevents entry, Dec-2-ynoyl-CoA creates a blockade within the oxidative spiral, specifically targeting dehydrogenation and auxiliary reduction steps.

Comparative Analysis: Dec-2-ynoyl-CoA vs. Alternatives

The following table contrasts Dec-2-ynoyl-CoA with the industry-standard inhibitors Etomoxir and Trimetazidine.

FeatureDec-2-ynoyl-CoA Etomoxir Trimetazidine
Primary Target MCAD (Dehydrogenase) & DECR1 (Reductase)CPT1 (Transporter)3-KAT (Thiolase)
Mechanism Irreversible Mechanism-Based (Suicide)Irreversible (CoA ester formation)Competitive / Reversible
Site of Action Mitochondrial Matrix & PeroxisomeOuter Mitochondrial MembraneMitochondrial Matrix
Substrate Specificity Medium-chain & Unsaturated FAsLong-chain FAs (Palmitate)General Beta-Oxidation
Metabolic Consequence Accumulation of Acyl-CoAs & Dienoyl-CoAs Cytosolic accumulation of LCFAs Accumulation of 3-Ketoacyl-CoAs
Experimental Utility Probing active site residues; Studying PUFA oxidation defectsGlobal shutdown of mitochondrial FAOShifting metabolism from FAO to Glucose (Randle Cycle)

Critical Insight: Do not use Dec-2-ynoyl-CoA if your goal is a simple "FAO On/Off" switch. Use it when you need to retain CPT1 transport but block the processing of fatty acids to study the accumulation of toxic intermediates.

Experimental Protocol: Validated Workflow

This protocol describes the use of Dec-2-ynoyl-CoA to inhibit MCAD in isolated mitochondria or permeabilized cells.

Reagents Required
  • Dec-2-ynoyl-CoA: Synthesize via mixed anhydride method or purchase custom synthesis. Store at -80°C. pH must be kept neutral (6.5–7.5) to prevent hydrolysis.

  • Assay Buffer: 100 mM potassium phosphate (pH 7.6), 0.1 mM EDTA.

  • Electron Acceptor: Ferricenium hexafluorophosphate (FcPF6) or DCPIP/PMS system.

Step-by-Step Methodology
  • Baseline Activity Measurement (Control):

    • Incubate mitochondrial protein (10–50 µg) in Assay Buffer at 30°C.

    • Add substrate (e.g., Octanoyl-CoA, 50 µM).

    • Initiate reaction with Electron Acceptor.

    • Record decrease in absorbance (e.g., reduction of FcPF6 at 300 nm or DCPIP at 600 nm) for 2 minutes.

  • Inactivation Phase (The "Suicide" Step):

    • In a separate cuvette, incubate mitochondrial protein with Dec-2-ynoyl-CoA (1–10 µM).

    • Crucial Step: You must allow pre-incubation for 2–5 minutes. The covalent modification is time-dependent.

    • Note: No electron acceptor is needed for this binding step, but the enzyme must be in the oxidized state.

  • Activity Recovery Test:

    • Dilute the inhibition mixture 100-fold into fresh Assay Buffer containing high concentration of natural substrate (Octanoyl-CoA, 200 µM).

    • Measure activity immediately.

    • Result Interpretation: If inhibition is competitive, activity recovers upon dilution. If inhibition is mechanism-based (Dec-2-ynoyl-CoA), activity will remain near zero , confirming covalent modification.

Data Processing Table
Sample GroupPre-Incubation AgentSubstrate Added (Post-Incubation)Expected Activity (% of Control)Interpretation
Control BufferOctanoyl-CoA100%Baseline Flux
Competitive Octanoyl-CoA AnalogOctanoyl-CoA>80% (Reversible)Weak Binding
Experimental Dec-2-ynoyl-CoA Octanoyl-CoA<5% (Irreversible) Suicide Inhibition

References

  • Mechanism of Inactivation

    • Title: 2-Octynoyl Coenzyme A Is a Mechanism-Based Inhibitor of Pig Kidney Medium-Chain Acyl Coenzyme A Dehydrogenase.[1][2]

    • Source: N
    • URL:[Link]

  • Reductase Inhibition

    • Title: Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein.[3]

    • Source: Archives of Biochemistry and Biophysics
    • URL:[Link]

  • Comparison with Etomoxir

    • Title: Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury.[4]

    • Source: Circulation Research[4]

    • URL:[Link]

  • Peroxisomal Specificity (Analog)

    • Title: Oct-2-en-4-ynoyl-CoA as a specific inhibitor of acyl-CoA oxidase.[5]

    • Source: Organic Letters[5]

    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Dec-2-ynoyl-coenzyme A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Class: Mechanism-Based Inhibitor (Suicide Substrate) Primary Hazard: Irreversible alkylation of Acyl-CoA Dehydrogenases (MCAD/SCAD). Immediate Action: If this substance is spilled, it must be treated as a bioactive alkylating agent. Do not treat as simple biological waste.

As Senior Application Scientists, we recognize that Dec-2-ynoyl-CoA (often referred to in literature as 2-decynoyl-CoA) is not merely a lipid intermediate; it is a precision tool designed to stall beta-oxidation. Its safety profile is dictated by its "warhead"—the conjugated alkyne adjacent to the thioester.

This guide provides a self-validating disposal protocol based on the chemical lability of the thioester bond. By severing the Coenzyme A moiety from the alkynyl tail, we effectively disarm the compound's biological recognition system, rendering it inert for standard chemical disposal.

Technical Grounding: The "Why" Behind the Protocol

To dispose of this compound safely, one must understand its mechanism of action. Dec-2-ynoyl-CoA functions as a suicide substrate . It mimics the natural substrate (decanoyl-CoA) to enter the active site of Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

  • Recognition: The CoA moiety anchors the molecule in the enzyme's binding pocket.

  • The Trap: The enzyme initiates proton abstraction at the

    
    -carbon. However, instead of forming a double bond, the adjacent triple bond (alkyne) acts as an electrophile, facilitating a Michael addition with a glutamate residue (typically Glu376 in human MCAD) within the active site.
    
  • Causality for Disposal: To neutralize this hazard, we do not need to destroy the carbon chain immediately; we simply need to remove the CoA anchor . Without the CoA handle, the remaining 2-decynoic acid cannot enter the mitochondrial machinery to inhibit enzymes.

Physicochemical Properties & Stability
PropertyCharacteristicOperational Implication
Bond Stability Thioester (High Energy)Susceptible to base-catalyzed hydrolysis (pH > 8.0).[1]
Reactivity Michael Acceptor (Alkyne)Reacts with nucleophiles (thiols, amines).
Solubility AmphiphilicSoluble in water (micellar) and organic buffers.
Appearance White lyophilized powderHygroscopic; store desiccated at -20°C.

Validated Disposal Workflow

This protocol utilizes Base-Catalyzed Thioester Hydrolysis to deactivate the compound. This is a self-validating system: the disappearance of the characteristic thioester absorbance (232 nm or 260 nm region interference) or the release of free thiol (CoASH) confirms destruction.

Reagents Required[1][2]
  • Deactivation Buffer: 100 mM NaOH or 1M Tris-Base (pH adjusted to ~8.5 - 9.0).

  • Verification Reagent (Optional): Ellman’s Reagent (DTNB) to detect free CoASH.

  • Solvent: Ethanol or DMSO (if starting with stock solutions).

Step-by-Step Procedure
Phase 1: Assessment & Containment
  • Identify State: Determine if the waste is a solid (lyophilized powder), a concentrated stock (DMSO/Ethanol), or a dilute aqueous buffer.

  • PPE: Standard nitrile gloves, lab coat, and safety glasses are mandatory. Double-glove if handling >10 mg.

Phase 2: Chemical Deactivation (The "Kill" Step)

For Solid Spills or Expired Powder:

  • Dissolve the solid in a minimal volume of water or ethanol.

  • Add 10 volumes of Deactivation Buffer (100 mM NaOH).

  • Incubate: Allow the solution to stand at room temperature for 1 hour . The high pH accelerates the hydrolysis of the thioester bond:

    
    
    

For Liquid Waste (Reaction Mixtures):

  • Adjust the pH of the mixture to >8.5 using NaOH.

  • Let stand for 1 hour.

Phase 3: Verification (The "Trust" Step)

Why do this? To ensure the active inhibitor is destroyed before it leaves your bench.

  • Aliquot 10 µL of the deactivated mixture.

  • Add to 100 µL of Ellman's Reagent solution (DTNB).

  • Observation: A rapid development of a yellow color (TNB anion) indicates the presence of free Coenzyme A (CoASH). This confirms the thioester bond has been cleaved and the inhibitor is deactivated.

Phase 4: Final Disposal
  • Neutralization: Adjust the pH of the deactivated solution back to pH 7.0 using dilute HCl.

  • Segregation:

    • Aqueous Stream: If no organic solvents were used, dispose of in "Aqueous Chemical Waste."

    • Organic Stream: If DMSO or Ethanol was used, dispose of in "Non-Halogenated Organic Waste."

  • Labeling: Tag waste as "Contains Deactivated Fatty Acids and Coenzyme A."

Decision Matrix & Workflow Visualization

The following diagram outlines the logical flow for decision-making during the disposal process.

DisposalWorkflow Start Waste Identification: Dec-2-ynoyl-CoA StateCheck Determine Physical State Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Liquid Liquid / Stock Solution StateCheck->Liquid Dissolve Dissolve in minimal Ethanol or Water Solid->Dissolve Hydrolysis ADD DEACTIVATION AGENT 100mM NaOH (pH > 8.5) Incubate 1 hr Liquid->Hydrolysis Dissolve->Hydrolysis Verify VERIFICATION (Optional) Ellman's Test (DTNB) Hydrolysis->Verify ResultCheck Yellow Color Observed? (Free CoASH present) Verify->ResultCheck Neutralize Neutralize to pH 7.0 with dilute HCl ResultCheck->Neutralize Yes (Deactivated) Retreat Extend Incubation Add more Base ResultCheck->Retreat No (Intact) Disposal Dispose in Chemical Waste Stream Neutralize->Disposal Retreat->Hydrolysis

Figure 1: Logic flow for the deactivation and disposal of Dec-2-ynoyl-CoA. Note the critical verification step using DTNB to confirm thioester cleavage.

References

  • Ghisla, S., et al. (1984). Mechanism of inactivation of medium chain acyl-CoA dehydrogenase by 2-alkynoyl-CoAs.[2] Biochemistry.[3]

  • Freund, K., et al. (2006). Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA.[4] Bioorganic & Medicinal Chemistry Letters.

  • Sanden, S.A., et al. (2020).[5] Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism.[5] iScience.[5]

  • Tillander, V., et al. (2017). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism.[3] Trends in Endocrinology & Metabolism.

Sources

Personal protective equipment for handling Dec-2-ynoyl-coenzyme A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Dec-2-ynoyl-coenzyme A is not merely a substrate; it is a suicide inhibitor (mechanism-based inactivator) specifically designed to target Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

Unlike standard acyl-CoA derivatives, the presence of the alkyne (triple bond) at the C2 position transforms this molecule into a potent Michael acceptor . Upon binding to the MCAD active site, the enzyme initiates a proton abstraction that facilitates a covalent attack by a glutamate residue (Glu376) onto the inhibitor. This results in the irreversible alkylation of the enzyme.

Safety Implication: Because this compound is designed to covalently modify proteins, it poses a heightened risk of skin sensitization and contact dermatitis compared to saturated acyl-CoA esters. Strict dermal protection is non-negotiable to prevent the alkylation of your own skin proteins.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for handling Dec-2-ynoyl-CoA in solid or solvated forms.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: min 0.11 mm thickness)Critical: The alkyne moiety is reactive toward nucleophiles (e.g., cysteine/lysine in skin). Latex is permeable to many organic modifiers; nitrile provides superior resistance to the thioester and potential hydrolysis byproducts.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient if working with liquid suspensions where droplet generation is possible. Prevents mucosal absorption via the lacrimal duct.
Respiratory Fume Hood or N95 Mask If handling the lyophilized powder, use a Class II Biosafety Cabinet or Fume Hood. Inhalation of the dust may cause respiratory sensitization due to the compound's reactivity.
Body Defense Lab Coat (Buttoned, Long Sleeve) Tyvek sleeves are recommended for high-concentration stock preparation to bridge the gap between glove and cuff.
Operational Protocol: Handling & Reconstitution

Objective: Maintain the integrity of the high-energy thioester bond while ensuring operator safety. Thioesters are thermodynamically unstable and susceptible to hydrolysis, particularly at alkaline pH.

Phase A: Retrieval & Thawing
  • Equilibration: Remove the vial from -20°C/-80°C storage. Do not open immediately.

  • Desiccation: Place the sealed vial in a desiccator at room temperature for 15 minutes.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder. Water promotes rapid hydrolysis of the thioester bond, degrading your inhibitor before use.

Phase B: Reconstitution (The "Neutral Zone")
  • Buffer Selection: Use a buffer at pH 6.0 – 7.0 (e.g., 50 mM Potassium Phosphate or HEPES).

    • Warning:Avoid alkaline buffers (pH > 7.5). Hydroxide ions (

      
      ) are potent nucleophiles that will attack the carbonyl carbon, cleaving the CoA moiety and destroying the inhibitor.
      
  • Solvent Addition: Add the buffer directly to the vial. Gently swirl (do not vortex vigorously) to dissolve.

  • Concentration: Prepare a stock solution (e.g., 10 mM) rather than a dilute working solution to maximize stability.

Phase C: Usage & Storage
  • Ice Bath: Keep the reconstituted solution on ice at all times during the experiment.

  • Aliquot immediately: Flash-freeze single-use aliquots in liquid nitrogen. Store at -80°C.

    • Constraint: Avoid repeated freeze-thaw cycles. Each cycle can degrade 5-10% of the thioester integrity.

Emergency & Disposal Procedures
Accidental Exposure
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] The concern is not just irritation, but covalent modification of skin proteins. If redness appears, seek medical attention and inform the physician of exposure to a "Michael acceptor alkylating agent."

  • Eye Contact: Flush with saline/water for 15 minutes.

Waste Disposal
  • Do NOT pour down the drain.

  • Deactivation: React residual stock with a slight excess of free thiol (e.g.,

    
    -mercaptoethanol or glutathione) at pH 8.0 for 30 minutes. This "sacrificial" nucleophile will react with the alkyne and hydrolyze the thioester, rendering the compound pharmacologically inert.
    
  • Disposal: Dispose of the deactivated mixture as Chemical Waste (halogen-free organic solvent stream) in accordance with local EHS regulations.

Workflow Visualization

The following diagram outlines the critical decision points in the handling lifecycle.

SafeHandling Start Storage (-80°C) Thaw Thaw in Desiccator (Prevent Condensation) Start->Thaw PPE Don PPE: Double Nitrile Gloves Thaw->PPE Reconstitute Reconstitute pH 6.0 - 7.0 ONLY PPE->Reconstitute Check Is pH > 7.5? Reconstitute->Check Degrade Thioester Hydrolysis (Compound Destroyed) Check->Degrade Yes Use Experimental Use (Keep on Ice) Check->Use No Disposal Deactivate with Thiol -> Chemical Waste Use->Disposal

Caption: Workflow for handling Dec-2-ynoyl-CoA, emphasizing the critical control point at reconstitution pH to prevent hydrolysis.

References
  • Mechanism of Inhibition: Zeng, J., et al. (2006). "Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA." Bioorganic & Medicinal Chemistry Letters, 16(5), 1445-1448.[2]

  • Thioester Stability: Baker, M. (2023). "Acyl-CoA thioesters as chemically-reactive intermediates." Medicinal Chemistry Research.

  • General Handling: Avanti Polar Lipids. "Handling and Storage of Lipids and Coenzyme A Derivatives."

  • MCAD Deficiency Context: Mayo Clinic. "Medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency."[3][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dec-2-ynoyl-coenzyme A
Reactant of Route 2
Reactant of Route 2
Dec-2-ynoyl-coenzyme A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。